molecular formula C9H19N B6282988 3-cyclopropylhexan-1-amine CAS No. 1855756-87-4

3-cyclopropylhexan-1-amine

Cat. No.: B6282988
CAS No.: 1855756-87-4
M. Wt: 141.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropylhexan-1-amine is a high-purity organic compound featuring a linear hexyl chain terminated by a primary amine group at one end and a cyclopropyl ring at the three-position. This unique molecular architecture, with the amine group on carbon 1 , combines the reactivity of a primary amine with the distinctive steric and electronic properties conferred by the cyclopropyl moiety. The cyclopropyl group is known to influence the molecule's metabolic stability and lipophilicity, making it a valuable scaffold in medicinal chemistry research for the design and synthesis of novel bioactive molecules. As a building block, this amine is instrumental in nucleophilic substitution reactions, reductive amination, and amide coupling, facilitating the creation of diverse chemical libraries for high-throughput screening. Researchers value 3-Cyclopropylhexan-1-amine for its potential application in developing enzyme inhibitors, receptor ligands, and other pharmacologically active compounds where the cyclopropyl group can modulate potency and selectivity. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling.

Properties

CAS No.

1855756-87-4

Molecular Formula

C9H19N

Molecular Weight

141.3

Purity

95

Origin of Product

United States

Foundational & Exploratory

Spectroscopic data (NMR, IR, MS) of 3-cyclopropylhexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-cyclopropylhexan-1-amine

Abstract

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a foundational requirement. Small molecules incorporating unique structural motifs, such as the cyclopropyl group, often exhibit desirable pharmacological properties. This guide presents a comprehensive spectroscopic analysis of 3-cyclopropylhexan-1-amine, a representative aliphatic primary amine featuring a cyclopropyl substituent. While actual spectral data for this specific, non-commercial compound is not publicly available, this document leverages fundamental principles and extensive empirical data from analogous structures to provide a robust, predictive analysis. We will detail the expected outcomes from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). This guide is intended for researchers, chemists, and quality control professionals who rely on these analytical techniques for molecular characterization and validation.

Introduction: The Imperative for Spectroscopic Validation

3-cyclopropylhexan-1-amine (C₉H₁₉N, Molar Mass: 141.26 g/mol ) is a chiral aliphatic amine that combines three key structural features: a strained cyclopropyl ring, a flexible hexyl chain, and a nucleophilic primary amine. Each of these imparts distinct chemical properties and, consequently, unique spectroscopic signatures. The cyclopropyl moiety is a well-known "bioisostere" for phenyl groups or double bonds, often improving metabolic stability and binding affinity, making its inclusion in novel compounds a common strategy in medicinal chemistry.[1]

The rigorous confirmation of such a molecule's identity and purity is paramount before its use in any biological or chemical screening process. A multi-faceted analytical approach is not merely best practice; it is a necessity for regulatory compliance and scientific validity. This guide provides an expert-driven framework for interpreting the spectroscopic data expected for this molecule, explaining the causal relationships between molecular structure and spectral output.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the following numbering scheme will be used for the carbon skeleton of 3-cyclopropylhexan-1-amine.

Caption: Structure of 3-cyclopropylhexan-1-amine with carbon numbering.

Mass Spectrometry (MS): The Initial Fingerprint

Mass spectrometry provides the molecular weight and crucial fragmentation data derived from the molecule's stability and bond strengths. For a small, volatile molecule like this, Electron Ionization (EI) is the technique of choice.

Experimental Protocol: Electron Ionization MS
  • Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, typically via direct injection or through a gas chromatograph (GC) inlet.

  • Ionization: In the EI source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating an energetically unstable molecular ion (M⁺•).

  • Fragmentation: The excess energy in the M⁺• causes it to fragment into smaller, more stable charged ions and neutral radicals.

  • Analysis: The positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at its specific m/z, generating the mass spectrum.

Predicted EI-MS Data and Interpretation

The mass spectrum of an aliphatic amine is highly characteristic.

  • The Nitrogen Rule: A compound with an odd number of nitrogen atoms will have a molecular ion with an odd-numbered mass.[2][3] For C₉H₁₉N, the calculated molecular weight is 141.26. Therefore, we predict the molecular ion peak (M⁺) to appear at m/z = 141 . This peak is often weak or absent in linear amines due to rapid fragmentation.[4]

  • Alpha-Cleavage: The most dominant fragmentation pathway for aliphatic amines is the cleavage of the C-C bond alpha to the nitrogen atom.[5][6] This process results in a resonance-stabilized iminium cation. For a primary amine of the structure R-CH₂-NH₂, this cleavage yields a fragment at m/z = 30 . This is almost always the base peak (the most intense peak) in the spectrum.

G parent 3-cyclopropylhexan-1-amine (M⁺•) m/z = 141 fragment1 [CH₂(NH₂)]⁺ Iminium Cation (Base Peak) m/z = 30 parent->fragment1 α-cleavage radical1 C₈H₁₇• Radical Fragment (Not Detected) parent->radical1 α-cleavage

Caption: Dominant α-cleavage fragmentation pathway in EI-MS.

Table 1: Predicted Mass Spectrometry Data

Predicted m/z Proposed Fragment Ion Notes
141 [C₉H₁₉N]⁺• Molecular Ion (M⁺). Expected to be weak or absent.
126 [M - CH₃]⁺ Loss of a terminal methyl group.
98 [M - C₃H₅]⁺ Loss of the cyclopropyl group.
84 [M - C₄H₉]⁺ Cleavage of the propyl chain.

| 30 | [CH₂NH₂]⁺ | Base Peak from α-cleavage. Diagnostic for primary amines.[7] |

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The primary amine and the hydrocarbon skeleton of our target molecule have distinct, predictable absorption bands.

Experimental Protocol: FTIR Spectroscopy (Neat Liquid)
  • Sample Preparation: A single drop of the neat liquid sample is placed between two polished salt plates (e.g., NaCl or KBr).

  • Background Spectrum: A background spectrum of the empty salt plates is acquired to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: The IR spectrometer passes infrared radiation through the sample, and a detector measures the amount of light transmitted at each wavenumber.

  • Data Processing: The instrument performs a Fourier Transform on the interferogram to generate the final spectrum of absorbance (or transmittance) vs. wavenumber (cm⁻¹).

Predicted IR Spectrum and Interpretation

The IR spectrum can be divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

  • N-H Vibrations: Primary amines (R-NH₂) are distinguished by two N-H stretching bands resulting from symmetric and asymmetric vibrations.[3][8] These are typically medium in intensity and sharper than the broad O-H stretch of alcohols.[3] A key N-H bending (scissoring) mode is also expected.

  • C-H Vibrations: The spectrum will be dominated by C-H stretching from the sp³ hybridized carbons of the alkyl chain. A key diagnostic feature for the cyclopropyl group can be a C-H stretching band at a slightly higher frequency than typical alkanes, often just above 3000 cm⁻¹.

  • C-N Vibration: The C-N stretch is a weaker absorption found in the fingerprint region.

Table 2: Predicted Infrared Absorption Bands

Wavenumber (cm⁻¹) Bond Vibration Expected Intensity Reference
3380 - 3450 N-H Asymmetric Stretch Medium [3]
3300 - 3350 N-H Symmetric Stretch Medium [3]
3050 - 3080 Cyclopropyl C-H Stretch Medium-Weak
2850 - 2960 Alkyl C-H Stretch Strong [9]
1590 - 1650 N-H Bend (Scissor) Medium [8]
1450 - 1470 CH₂ Bend (Scissor) Medium
1020 - 1250 C-N Stretch Weak-Medium [2]

| 800 - 900 | N-H Wag (Out-of-plane bend) | Broad, Strong |[8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Mapping

NMR is the most powerful technique for detailed structural elucidation, providing information about the chemical environment, connectivity, and stereochemistry of every proton and carbon atom in the molecule.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: The sample is placed in the NMR spectrometer (e.g., 400 MHz).

    • For ¹H NMR , a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. Key parameters include acquisition time, relaxation delay, and number of scans.

    • For ¹³C NMR , a proton-decoupled pulse sequence is typically used to produce a spectrum with a single peak for each unique carbon atom. This requires more scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.[10]

  • Data Processing: The FID is Fourier transformed, phased, and baseline-corrected to yield the final NMR spectrum.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum will reveal distinct signals for the cyclopropyl, alkyl chain, and amine protons. The protons of the cyclopropyl ring are famously shielded by the ring's unique electronic structure, causing them to appear at an unusually high field (low ppm value).[11][12][13]

Table 3: Predicted ¹H NMR Data

Proton Assignment (See Figure) Predicted δ (ppm) Integration Predicted Multiplicity Rationale
H-N (on N1) 1.1 - 1.8 2H Broad Singlet Labile protons, exchange with solvent traces.
H-1 2.6 - 2.8 2H Multiplet Deshielded by adjacent electron-withdrawing NH₂ group.
H-6 0.8 - 0.9 3H Triplet Terminal methyl group, split by adjacent CH₂.
H-2, H-4, H-5 1.2 - 1.6 6H Complex Multiplet Overlapping signals of the aliphatic chain.
H-3 0.9 - 1.1 1H Multiplet Methine proton adjacent to cyclopropyl and alkyl groups.
H-7 0.3 - 0.6 1H Multiplet Methine proton of the cyclopropyl ring.

| H-8, H-9 | 0.0 - 0.4 | 4H | Complex Multiplet | Highly shielded diastereotopic methylene protons of the cyclopropyl ring.[11] |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. Like the protons, the cyclopropyl carbons are highly shielded.[14]

Table 4: Predicted ¹³C NMR Data

Carbon Assignment (See Figure) Predicted δ (ppm) Rationale
C-1 40 - 45 Alpha to amine group, deshielded.
C-3 35 - 40 Methine carbon, substituted.
C-2, C-4, C-5 20 - 38 Standard sp³ aliphatic carbons.[15]
C-6 ~14 Terminal methyl group.
C-7 12 - 18 Methine carbon of the cyclopropyl ring.

| C-8, C-9 | 2 - 8 | Highly shielded methylene carbons of the cyclopropyl ring.[14] |

Integrated Analytical Workflow

In a real-world scenario, these techniques are used in a logical sequence to build a complete picture of the molecule.

G cluster_0 Synthesis & Purification cluster_1 Structural Confirmation cluster_2 Data Interpretation & Validation synthesis Proposed Synthesis of 3-cyclopropylhexan-1-amine ms MS Analysis (EI) synthesis->ms mw_confirm Confirm Molecular Weight (m/z = 141) ms->mw_confirm ir IR Spectroscopy (FTIR) fg_confirm Confirm Functional Groups (NH₂, Alkyl, Cyclopropyl) ir->fg_confirm nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) structure_confirm Elucidate Full Structure & Connectivity nmr->structure_confirm mw_confirm->ir fg_confirm->nmr final Validated Structure of 3-cyclopropylhexan-1-amine structure_confirm->final

Caption: Logical workflow for spectroscopic validation.

Conclusion

The structural characterization of 3-cyclopropylhexan-1-amine requires a synergistic application of modern spectroscopic techniques. Mass spectrometry will confirm its molecular weight (m/z 141) and reveal a characteristic base peak at m/z 30 due to alpha-cleavage. Infrared spectroscopy will verify the presence of the primary amine (N-H stretches ~3300-3450 cm⁻¹) and hydrocarbon framework. Finally, ¹H and ¹³C NMR spectroscopy will provide the definitive map of the molecule's carbon-hydrogen framework, distinguished by the highly shielded signals characteristic of the cyclopropyl group. This predictive guide serves as a robust template for any scientist tasked with the synthesis and validation of this, or structurally related, novel chemical entities.

References

  • Doc Brown's Chemistry. (n.d.). H-1 proton NMR spectrum of cyclopropane. Retrieved from [Link]

  • Baranac-Stojanović, M. (2014). H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. ResearchGate. Retrieved from [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. Available at: [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of cyclopropane. Retrieved from [Link]

  • Baranac-Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Journal of Organic Chemistry, 78(4), 1504-7.
  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • Problems in Chemistry. (2020, January 25). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • McMurry, J. (2023). Organic Chemistry. OpenStax. Retrieved from [Link]

  • PubChem. (n.d.). 1-cyclopropyl-N-ethylhexan-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 3-cyclohexen-1-amine. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). 3-Cyclohexylpropylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Topolyan, A. P., et al. (2016). A triphenylcyclopropenylium mass tag: Synthesis and application to ultrasensitive LC/MS analysis of amines. ResearchGate. Retrieved from [Link]

  • JoVE. (n.d.). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • Google Patents. (n.d.). US4590292A - Process for the manufacture of cyclopropylamine.
  • Defense Technical Information Center. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]

  • Protein Data Bank. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Three Amines. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopropylamine. NIST Chemistry WebBook. Retrieved from [Link]

  • Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclopropylethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

Sources

Stability and reactivity of the cyclopropane ring in 3-cyclopropylhexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Cyclopropyl Moiety in 3-Cyclopropylhexan-1-amine: Structural Integrity, Chemical Reactivity, and Metabolic Fate Subtitle: A Technical Guide for Medicinal Chemists and Process Scientists

Executive Summary

3-cyclopropylhexan-1-amine represents a specialized scaffold in drug development, often utilized as a bioisostere for leucine or isoleucine mimetics, or as a lipophilic anchor in GPCR ligands. Unlike N-cyclopropylamines (e.g., tranylcypromine), where the nitrogen is directly attached to the ring, the 3-cyclopropyl variant features a two-carbon "insulator" chain. This structural distinction fundamentally alters its reactivity profile, shifting it from a potential suicide inhibitor (mechanism-based inactivator) to a robust, metabolically resistant alkyl pharmacophore.

This guide analyzes the stability of the cyclopropane ring within this specific architecture, detailing its resistance to acid-catalyzed ring opening, its susceptibility to oxidative metabolism, and protocols for validation.

Structural & Electronic Properties[1][2]

The stability of the cyclopropane ring in 3-cyclopropylhexan-1-amine is governed by the unique bonding orbital arrangement known as Walsh Orbitals .

  • Ring Strain: The cyclopropane ring possesses approximately 27.5 kcal/mol of total ring strain.[1] This is derived from angle strain (60° internal angles vs. ideal 109.5°) and torsional strain (eclipsed hydrogens).

  • Electronic Character: The C–C bonds in the ring have high

    
    -character (
    
    
    
    -like hybridization), while the C–H bonds have high
    
    
    -character (
    
    
    -like). This imparts "pseudo-alkene" character, allowing the ring to interact with electrophiles, though less readily than a true double bond.
  • The Distal Amine Effect:

    • In N-cyclopropylamines, the nitrogen lone pair can donate into the antibonding orbitals of the ring, facilitating ring opening upon single-electron oxidation (SET).

    • In 3-cyclopropylhexan-1-amine , the ethyl spacer (

      
      ) electronically isolates the amine from the ring. The inductive effect of the protonated amine (
      
      
      
      ) at physiological pH is weak at the C3 position, leaving the ring largely neutral and lipophilic.

Chemical Stability Profile

Acid-Catalyzed Ring Opening

Contrary to the instability observed in cyclopropylcarbinols (where a carbocation can form adjacent to the ring), the 3-cyclopropyl alkyl system is remarkably stable to aqueous acids.

  • Mechanism: Ring opening typically requires the formation of a carbocation at the C3 position or direct protonation of the ring edge.

  • Observation: In 3-cyclopropylhexan-1-amine, protonation occurs exclusively at the terminal amine (

    
    ). The resulting ammonium species (
    
    
    
    ) is electron-withdrawing, which increases the activation energy required for electrophilic attack on the ring.
  • Risk Factor: The ring is stable in 1N HCl/H₂SO₄ at ambient temperature. Isomerization to alkenes typically requires superacidic conditions or high thermal stress (>150°C) with Lewis acids.

Hydrogenation Risks

The pseudo-double bond character makes the ring susceptible to catalytic hydrogenation.

  • Catalyst Sensitivity: Pd/C is known to open cyclopropanes to gem-dimethyl or straight-chain alkyls.

  • Mitigation: If removing protecting groups (e.g., Cbz) elsewhere in a synthesis, use Pd(OH)₂ (Pearlman’s catalyst) or poisoned catalysts, and avoid high pressure (>1 atm H₂).

Metabolic & Biological Reactivity[2][4]

This section distinguishes the molecule from toxic N-cyclopropyl drugs.

CYP450 Interaction (The "Safe" Cyclopropane)
  • N-Cyclopropylamines (Toxic): Undergo Single Electron Transfer (SET) at the nitrogen, generating a radical cation that opens the ring and covalently modifies the CYP heme (Suicide Inhibition).

  • 3-Cyclopropylalkylamines (Stable): The radical cation formed at the distal nitrogen cannot easily delocalize to the ring. Therefore, 3-cyclopropylhexan-1-amine is rarely a mechanism-based inhibitor (MBI) of CYP enzymes.

Metabolic Soft Spots

The primary metabolic risk is C-H hydroxylation .

  • Ring Oxidation: CYP enzymes may hydroxylate the ring carbons (forming a cyclopropanol), which is unstable and rapidly opens to a ketone.

  • Alpha-to-Ring Oxidation: The tertiary C3-H bond is activated by the ring (bond dissociation energy is ~96 kcal/mol, weaker than a standard secondary C-H). This is the most likely site of metabolic attack.

Metabolic Pathway Diagram

MetabolicPathways cluster_legend Pathway Risk Level Parent 3-cyclopropylhexan-1-amine AmineOx Amine Oxidation (MAO/FMO) Parent->AmineOx N-Dealkylation risk (Low) C3Ox C3 Hydroxylation (CYP450) Parent->C3Ox Major Pathway RingOpen Ring Opening (Ketone Formation) C3Ox->RingOpen Spontaneous Rearrangement StableMet Stable Amino-Alcohol C3Ox->StableMet Phase II Conjugation key Red = Instability/Toxicity Yellow = Metabolic Soft Spot Green = Stable Metabolite

Caption: Predicted metabolic fate of 3-cyclopropylhexan-1-amine. The primary liability is C3-hydroxylation rather than direct ring scission.

Experimental Protocols

Protocol: Acid Stability Stress Test

Objective: Confirm the integrity of the cyclopropane ring during salt formation.

  • Preparation: Dissolve 10 mg of 3-cyclopropylhexan-1-amine in 1 mL of solvent (D₂O for NMR or MeOH for HPLC).

  • Acidification: Add 1.5 equivalents of the target acid (e.g., HCl, TFA, Methanesulfonic acid).

  • Stress Condition: Heat to 60°C for 24 hours.

  • Analysis:

    • ¹H NMR: Monitor the cyclopropyl protons.

      • Diagnostic Signal: The ring protons appear upfield (0.0 – 0.6 ppm).

      • Failure Mode: Disappearance of upfield signals and appearance of olefinic protons (5.0 – 6.0 ppm) indicates ring opening.

    • LC-MS: Look for hydration products (+18 Da) which suggest acid-catalyzed hydration to an alcohol.

Protocol: Radical Clock Validation (Optional)

If using this scaffold as a probe for radical intermediates:

  • Concept: The cyclopropylcarbinyl radical rearranges to a homoallyl radical with a rate constant of

    
    .
    
  • Note: In 3-cyclopropylhexan-1-amine, the radical must be generated at C3 (tertiary carbon) for this clock to function. A radical at C1 (adjacent to amine) will not trigger the clock.

Data Summary: Comparative Stability

Feature3-Cyclopropylhexan-1-amineN-CyclopropylamineIsopropyl Analog
Acid Stability High (Stable to 1N HCl)HighHigh
Metabolic Risk C3-HydroxylationSuicide Inhibition (MBI) Hydroxylation
Ring Strain ~27.5 kcal/mol~27.5 kcal/mol0 kcal/mol
LogP (Lipophilicity) High (Lipophilic anchor)ModerateModerate
Main Utility Steric/BioisostereWarhead/InhibitorStandard Alkyl

References

  • Wiberg, K. B. (1986).[2] Structures, energies, and spectra of cyclopropanes. Angewandte Chemie International Edition, 25(4), 312-322. Link

  • Hanzlik, R. P., & Tullman, R. H. (1982). Suicidal inactivation of cytochrome P-450 by cyclopropylamines.[3][4][5] Evidence for cation-radical intermediates.[3] Journal of the American Chemical Society, 104(7), 2048-2050. Link

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[6] Journal of Medicinal Chemistry, 59(19), 8712-8756. Link

  • Salaun, J. (2000). Cyclopropane derivatives and their diverse biological activities. Topics in Current Chemistry, 207, 1-67. Link

Sources

Technical Guide: Preliminary Toxicity Screening of 3-Cyclopropylhexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a strategic framework for the preliminary toxicity screening of 3-cyclopropylhexan-1-amine , a structural motif increasingly relevant in medicinal chemistry as a metabolic blocker or conformationally constrained linker.

The toxicological profile of this molecule is governed by two distinct structural features:

  • The Primary Aliphatic Amine: Associated with lysosomal trapping, phospholipidosis (cationic amphiphilic drug [CAD] potential), and hERG channel blockade.

  • The Cyclopropyl Moiety: A known structural alert for Mechanism-Based Inactivation (MBI) of Cytochrome P450 enzymes via radical ring-opening "suicide" inhibition.

This guide prioritizes assays that detect these specific liabilities early, moving beyond generic cytotoxicity to mechanism-specific endpoints.

Structural Deconstruction & Risk Profiling

Before initiating wet-lab protocols, the molecule must be deconstructed to anticipate specific failure modes.

Structural FeatureAssociated Toxicological RiskMechanism of Action
Primary Amine (pKa ~10.5) Phospholipidosis (PLD) Lysosomal trapping of the protonated amine disrupts lipid metabolism, causing accumulation of lamellar bodies.
Cyclopropyl Ring CYP450 Inactivation Metabolic oxidation of the ring generates a radical intermediate that covalently binds to the heme porphyrin (Suicide Inhibition).
Hexyl Chain Membrane Disruption Lipophilic tail facilitates membrane insertion; combined with the amine, this increases hERG liability.

Tier 1: In Silico & Physicochemical Characterization

Objective: Establish the "Fail Early" criteria based on physicochemical properties.

Physicochemical Profiling
  • Calculated LogP (cLogP): If > 3.0, the risk of phospholipidosis and hERG inhibition increases significantly.

  • pKa Determination: The basicity of the primary amine drives lysosomal accumulation.

    • Method: Potentiometric titration or capillary electrophoresis.

    • Relevance: Highly basic amines (pKa > 8) are obligate candidates for PLD screening.

Virtual hERG Screening

Primary amines with lipophilic tails are frequent hERG blockers.

  • Protocol: Run structure through QSAR models (e.g., StarDrop, Schrödinger).

  • Alert: If the Tanimoto similarity index > 0.7 to known blockers (e.g., hexylamine derivatives), prioritize hERG patch-clamp assays in Tier 2.

Tier 2: Cellular Toxicity & Phospholipidosis (The Amine Risk)

Objective: Rule out generalized cytotoxicity and specific "Cationic Amphiphilic Drug" (CAD) toxicity.

High-Content Screening (HCS) for Phospholipidosis

Standard cytotoxicity (MTT/ATP) is insufficient because PLD is a sublethal phenotype. The HCS LipidTOX assay is the industry standard for identifying CADs.

Protocol: HCS LipidTOX Phospholipidosis Detection

  • Cell Line: HepG2 or U937 (human macrophage cell line).

  • Seeding: 5,000 cells/well in 96-well black-walled plates.

  • Dosing: Incubate with 3-cyclopropylhexan-1-amine (0.1 – 100 µM) for 24 and 48 hours.

    • Positive Control:[1] Amiodarone (10 µM).

    • Negative Control: Acetaminophen.

  • Staining: Add HCS LipidTOX Red phospholipidosis detection reagent (1:1000) alongside Hoechst 33342 (nuclear stain).

  • Imaging: Automated fluorescence microscopy (Ex/Em: 595/615 nm).

  • Analysis: Quantify the intensity of cytoplasmic puncta (lamellar bodies) relative to cell count.

Success Criterion: No significant increase in cytoplasmic phospholipid accumulation at < 10 µM.

Tier 3: Metabolic Toxicology (The Cyclopropyl Risk)

Objective: Detect Mechanism-Based Inactivation (MBI) of CYP450. Critical Insight: Cyclopropylamines are "suicide substrates." They are oxidized to a radical cation which opens the ring, forming a covalent bond with the heme iron of CYP450, permanently inactivating the enzyme. Standard reversible inhibition assays (IC50) will miss this. You must run an IC50 Shift Assay.

CYP450 IC50 Shift Assay (Time-Dependent Inhibition)

This assay compares the IC50 value with and without a pre-incubation period to detect irreversible binding.[1][2]

Protocol:

  • Test System: Human Liver Microsomes (HLM) or recombinant CYP enzymes (specifically CYP2D6 and CYP3A4).[3][4]

  • Preparation: Prepare two parallel incubation sets for the test compound (7-point dilution series).

    • Set A (-NADPH Pre-incubation): Compound + Microsomes + Buffer (30 min @ 37°C). Then add NADPH + Probe Substrate.

    • Set B (+NADPH Pre-incubation): Compound + Microsomes + NADPH (30 min @ 37°C). Then add Probe Substrate.

  • Reaction: Allow probe substrate metabolism to proceed for 10-20 minutes.

  • Termination: Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS quantification of probe metabolite.

  • Calculation: Calculate IC50 for Set A and Set B.

    • Shift Ratio:

      
      
      

Interpretation:

  • Shift < 1.5: Reversible inhibition only.

  • Shift > 1.5: Positive for Time-Dependent Inhibition (TDI). Indicates mechanism-based inactivation (likely due to the cyclopropyl ring).

Tier 4: Genotoxicity

Objective: Assess mutagenic potential. Primary amines can form reactive nitrenium ions, and the cyclopropyl radical is DNA-reactive.

Bacterial Reverse Mutation Assay (Ames Test)

Guideline: OECD 471. Strains:

  • S. typhimurium TA98 (frameshift).

  • S. typhimurium TA100 (base-pair substitution).

  • E. coli WP2 uvrA (oxidative damage/cross-linking).

Protocol Nuance:

  • Must be performed with and without S9 metabolic activation . The cyclopropyl moiety requires metabolic activation (S9) to generate the reactive radical species that might alkylate DNA.

Visualizing the Screening Strategy

The Toxicity Screening Workflow

This diagram illustrates the logical flow of the screening hierarchy, with "Stop/Go" decision gates.

ToxicityScreening Start 3-cyclopropylhexan-1-amine InSilico Tier 1: In Silico & PhysChem (cLogP, pKa, QSAR) Start->InSilico Decision1 LogP > 3 or pKa > 9? InSilico->Decision1 Tier2 Tier 2: Cellular Toxicity (HCS LipidTOX Assay) Decision1->Tier2 Yes (High Risk) Decision1->Tier2 No (Low Risk) PLD_Result Phospholipidosis Positive? Tier2->PLD_Result Tier3 Tier 3: Metabolic Stability (CYP IC50 Shift Assay) PLD_Result->Tier3 No Fail STOP: High Toxicity Risk PLD_Result->Fail Yes (CAD Detected) MBI_Result IC50 Shift > 1.5-fold? Tier3->MBI_Result Tier4 Tier 4: Genotoxicity (Ames Test OECD 471) MBI_Result->Tier4 No MBI_Result->Fail Yes (Suicide Inhibitor) Tier4->Fail Positive Pass Proceed to In Vivo (PK/Tox) Tier4->Pass Negative

Caption: Tiered decision tree for screening 3-cyclopropylhexan-1-amine, prioritizing PLD and CYP MBI endpoints.

Mechanism of Cyclopropylamine CYP Inactivation

Understanding the chemical mechanism is crucial for interpreting the IC50 Shift Assay.

CYP_Mechanism Substrate Cyclopropylamine (Substrate) Radical Aminocation Radical (Ring Opening) Substrate->Radical Single Electron Transfer CYP CYP450 (Fe-O Active Species) CYP->Radical Adduct Heme Adduct (Inactivated Enzyme) Radical->Adduct Covalent Binding (Mechanism Based Inhibition) Metabolite Dealkylated Metabolite (Safe Pathway) Radical->Metabolite Hydrogen Abstraction (Metabolic Turnover)

Caption: Kinetic bifurcation of cyclopropylamines: Metabolic turnover vs. suicide inhibition of CYP450.

References

  • OECD Guidelines for the Testing of Chemicals. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Publishing. [Link]

  • Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry. [Link]

  • Hutzler, J. M., et al. (2009). Mechanism-based inactivation of cytochrome P450 enzymes: chemical mechanisms, structure-activity relationships and relationship to clinical drug-drug interactions and idiosyncratic adverse drug reactions. Chemical Research in Toxicology. [Link]

  • Plemper, R. K., & Sun, A. (2013). High-content screening for phospholipidosis. Current Protocols in Chemical Biology. [Link]

  • Sridhar, J., et al. (2012). hERG channel inhibition: A structure-activity relationship study. Current Topics in Medicinal Chemistry. [Link]

Sources

Methodological & Application

Enantioselective synthesis of 3-cyclopropylhexan-1-amine stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Synthesis of 3-Cyclopropylhexan-1-amine Stereoisomers

Abstract

This application note details the enantioselective synthesis of 3-cyclopropylhexan-1-amine , a valuable


-chiral amine scaffold used in the development of GPCR antagonists (e.g., NK1 receptor modulators) and calcimimetics.[1] We present two distinct protocols: a Catalytic Asymmetric Conjugate Addition (ACA)  route for high-enantiomeric excess (ee) discovery synthesis, and a Classical Resolution  route suitable for kilogram-scale production.[1] The guide includes step-by-step experimental procedures, critical process parameters (CPPs), and analytical methods for chiral validation.

Introduction & Retrosynthetic Analysis

The target molecule, 3-cyclopropylhexan-1-amine , possesses a chiral center at the C3 position.[1] The presence of the cyclopropyl group confers unique conformational rigidity and metabolic stability compared to an isopropyl or sec-butyl analogue.

Structural Challenges
  • 
    -Chirality:  The stereocenter is remote from the amine functionality, rendering standard 
    
    
    
    -chiral amine methods (e.g., Ellman imine additions) indirect or requiring lengthy homologation.[1]
  • Steric Bulk: The vicinal positioning of the cyclopropyl group and the propyl chain creates significant steric crowding, requiring highly active catalysts for asymmetric induction.

Retrosynthetic Strategy

We utilize a disconnection approach focusing on the C3 chiral center formation via conjugate addition.[1]

Retrosynthesis Target 3-Cyclopropylhexan-1-amine (Target) Azide Chiral Azide Intermediate Target->Azide Reduction Alcohol 3-Cyclopropylhexan-1-ol Azide->Alcohol Mitsunobu/Activation Ester Ethyl 3-cyclopropylhexanoate Alcohol->Ester Reduction Substrates Ethyl 3-cyclopropylacrylate + n-Propyl Nucleophile Ester->Substrates Asymmetric Conjugate Addition (ACA)

Figure 1: Retrosynthetic analysis utilizing Asymmetric Conjugate Addition (ACA).[1]

Method A: Catalytic Asymmetric Conjugate Addition (High-Precision Route)

Best for: Discovery Chemistry, SAR studies, >95% ee requirements.[1]

This protocol employs a Copper-catalyzed asymmetric conjugate addition of an alkyl Grignard reagent to an


-unsaturated ester.[1] This method is superior to auxiliary-based methods due to atom economy and the elimination of auxiliary removal steps.[1]
Reaction Scheme
  • Substrate: Ethyl (E)-3-cyclopropylacrylate.[1]

  • Reagent:

    
    -Propylmagnesium bromide.[1]
    
  • Catalyst: CuBr

    
     SMe
    
    
    
    /
    
    
    -Josiphos (or Taniaphos).[1]
Detailed Protocol

Step 1: Asymmetric Conjugate Addition

  • Reagents:

    • Ethyl (E)-3-cyclopropylacrylate (1.0 equiv)[1]

    • 
      -PrMgBr (1.2 equiv, 2.0 M in Et
      
      
      
      O)[1]
    • CuBr

      
       SMe
      
      
      
      (5 mol%)[1]
    • 
      -Josiphos SL-J001-1 (6 mol%)[1]
      
    • MTBE (Solvent, anhydrous)[1]

  • Procedure:

    • In a flame-dried Schlenk flask under Argon, dissolve CuBr

      
       SMe
      
      
      
      and the Josiphos ligand in anhydrous MTBE (
      
      
      M relative to substrate). Stir for 20 mins at RT to form the active catalyst complex.
    • Cool the mixture to -78 °C .

    • Add the

      
      -PrMgBr solution dropwise over 15 minutes.[1] Critical: Maintain temperature below -70 °C to prevent background racemic addition.[1]
      
    • Add a solution of Ethyl (E)-3-cyclopropylacrylate in MTBE dropwise over 30 minutes.

    • Stir at -78 °C for 4 hours. Monitor conversion by TLC (Hexane/EtOAc 9:1).

    • Quench: Add saturated aqueous NH

      
      Cl solution at -78 °C, then allow to warm to RT.
      
    • Workup: Extract with Et

      
      O (3x). Wash combined organics with brine, dry over MgSO
      
      
      
      , and concentrate.[1]
    • Purification: Flash chromatography (SiO

      
      , 0-5% EtOAc in Hexanes) yields Ethyl (3R)-3-cyclopropylhexanoate .[1]
      

Step 2: Reduction to Alcohol

  • Reagents: LiAlH

    
     (1.5 equiv), THF.[1]
    
  • Procedure: Standard reduction at 0 °C. Quench with Fieser method (

    
     mL H
    
    
    
    O,
    
    
    mL 15% NaOH,
    
    
    mL H
    
    
    O). Yields (3R)-3-cyclopropylhexan-1-ol .[1]

Step 3: Conversion to Amine (Mitsunobu-Staudinger Variation)

  • Reagents: PPh

    
     (1.2 equiv), DIAD (1.2 equiv), DPPA (Diphenylphosphoryl azide, 1.2 equiv).[1]
    
  • Procedure:

    • Dissolve alcohol and PPh

      
       in THF at 0 °C.
      
    • Add DIAD dropwise, followed by DPPA.[1] Stir 12h at RT.[1]

    • Staudinger Reduction: Add PPh

      
       (1.5 equiv) and H
      
      
      
      O (excess) to the crude azide solution.[1] Heat to 50 °C for 4 hours.
    • Purification: Acid-base extraction. Acidify to pH 2, wash with ether (removes Ph

      
      PO), basify aqueous layer to pH 12, extract with DCM.[1]
      
    • Product: (3R)-3-cyclopropylhexan-1-amine .

Method B: Classical Resolution (Scalable Route)

Best for: Kilogram-scale production, cost-sensitive manufacturing.[1]

For large-scale batches where expensive chiral ligands are cost-prohibitive, a classical resolution using (S)-Mandelic Acid is highly effective for this specific scaffold.[1]

Protocol
  • Racemic Synthesis: Perform the conjugate addition (Step 1 above) using CuI (10 mol%) without a chiral ligand.[1] This yields racemic 3-cyclopropylhexanoate.[1] Convert to racemic amine via Steps 2-3.[1]

  • Salt Formation:

    • Dissolve racemic 3-cyclopropylhexan-1-amine (1.0 equiv) in Ethanol (5 vol).

    • Add (S)-(+)-Mandelic acid (1.0 equiv).[1]

    • Heat to reflux until dissolved.[1]

  • Crystallization:

    • Cool slowly to RT, then to 0 °C.

    • Filter the precipitate.[1] The solid is enriched in the diastereomeric salt (e.g., (R)-Amine

      
       (S)-Acid).[1]
      
    • Recrystallization: Repeat the ethanol recrystallization 2x until constant melting point and >99% ee (checked by chiral HPLC on free base).

  • Free Basing: Treat the salt with 1M NaOH and extract with MTBE.

Analytical Quality Control

Chiral HPLC Method To verify enantiomeric excess (ee), the amine must be derivatized or run on a specialized column.[1]

  • Derivatization (Recommended): Convert amine to acetamide (

    
    , 
    
    
    
    ) or benzamide (
    
    
    ) to improve retention and UV detection.[1]
  • Column: Chiralpak AD-H or OD-H (Daicel).[1]

  • Mobile Phase: Hexane : Isopropanol (95:[1]5) with 0.1% Diethylamine.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm (for acetamide) or 254 nm (for benzamide).[1]

  • Expected Separation:

    
    .[1] The (R)-enantiomer typically elutes second on AD-H (verify with standards).[1]
    

Data Summary Table

ParameterMethod A (Catalytic ACA)Method B (Resolution)
Enantiomeric Excess 92 - 98%>99% (after 2 recryst.)[1]
Overall Yield 65 - 75%30 - 40% (max 50%)
Cost Driver Chiral Ligand (Josiphos)Yield Loss (discarding 50%)
Scalability Moderate (Cryogenic step)High (Standard filtration)
Atom Economy HighLow

Safety & Handling

  • Azide Intermediates: In Method A, Step 3 involves organic azides.[1] While alkyl azides of this molecular weight (

    
    ) are generally stable, avoid concentration to dryness and use blast shields.[1]
    
  • Grignard Reagents: Handle

    
    -PrMgBr under strict inert atmosphere.[1] Exothermic reaction upon quenching.[1]
    
  • Cyclopropyl Moiety: Stable under these conditions, but avoid strong Lewis acids at high temperatures which might trigger ring opening.[1]

References

  • Feringa, B. L., et al. "Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to Acyclic Enones."[1] Accounts of Chemical Research, vol. 33, no.[1] 6, 2000, pp. 346–353.[1] Link[1]

  • Ellman, J. A., et al. "Asymmetric Synthesis of Amines."[1] Chemical Reviews, vol. 110, no.[1] 6, 2010, pp. 3600–3740.[1] Link[1]

  • Boehringer Ingelheim International GmbH. "Process for preparing 1-cyclopropyl alkyl-1-amines."[1] U.S. Patent 2021/0395185 A1, 2021.[1] Link

  • López, F., & Minnaard, A. J. "Copper-Catalyzed Enantioselective Conjugate Addition of Alkyl Grignard Reagents to

    
    -Unsaturated Esters."[1] Organic Letters, vol. 4, no.[1][2] 15, 2002, pp. 2525–2528.[1] Link[1]
    
  • Daicel Corporation. "Chiral Separation Strategies for Primary Amines."[1] Instruction Manual for Chiralpak AD-H, 2023.[1] Link

Sources

Application Note: Reductive Amination Protocols for the Synthesis of Substituted Hexylamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted hexylamines (


) are critical intermediates in the synthesis of surfactants, chelating agents (e.g., deferoxamine analogs), and lipophilic pharmaceutical linkers. While alkylation of amines with hexyl halides is possible, it frequently leads to uncontrollable over-alkylation (quaternization).

Reductive amination of hexanal (or hexanones) offers a superior, controlled pathway. However, the use of hexanal presents specific challenges:

  • Aldol Condensation: Hexanal is an enolizable aliphatic aldehyde prone to self-dimerization (forming 2-butyl-2-octenal) under basic conditions or high temperatures.

  • Chemo-selectivity: Preventing the reduction of the carbonyl to hexanol before amine condensation.

This guide details three distinct protocols optimized for selectivity , scalability , and steric complexity .

Strategic Reagent Selection

The choice of reducing agent dictates the success of the amination. The following table contrasts the industry-standard options.

FeatureSodium Triacetoxyborohydride (STAB) Sodium Cyanoborohydride (

)
Catalytic Hydrogenation (

)
Titanium(IV) Isopropoxide /

Selectivity High. Reduces imines much faster than aldehydes.High. pH dependent (requires pH 6-7).Variable. Can reduce other functional groups (nitro, alkenes).[1][2]High. Forces imine formation in hindered substrates.
Toxicity Low (Boron waste).High (Generates HCN gas if acidified).Low (Metal recycling required).Low (

byproduct).
Water Tolerance Moderate (Reacts slowly with water).High.High.Zero (Strictly anhydrous).
Use Case Gold Standard for discovery/bench scale.Legacy method (avoid if possible).Industrial Scale (Green chemistry).Difficult/Hindered amines or weak nucleophiles.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through an iminium ion intermediate.[3] The reducing agent must be selective enough to reduce the iminium ion (formed in situ) but not the starting aldehyde.

Figure 1: Mechanism of STAB-Mediated Reductive Amination

Caption: The acid-catalyzed formation of the hemiaminal and iminium ion, followed by irreversible hydride transfer from the acetoxyborohydride species.

ReductiveAmination Hexanal Hexanal (R-CHO) Hemiaminal Hemiaminal Intermediate Hexanal->Hemiaminal + Amine Amine Amine (R'-NH2) Amine->Hemiaminal Iminium Iminium Ion (R-CH=NH-R')+ Hemiaminal->Iminium - H2O (Acid Cat.) Product Substituted Hexylamine Iminium->Product Hydride Transfer STAB NaBH(OAc)3 (Hydride Source) STAB->Product

Protocol A: The "Gold Standard" (STAB)

Application: General synthesis of secondary/tertiary hexylamines from hexanal. Why this works: STAB is sterically crowded and electron-deficient (due to acetoxy groups), making it less nucleophilic than


. It does not reduce aldehydes rapidly, allowing the amine to condense with the aldehyde first.
Materials
  • Substrate: Hexanal (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 - 1.2 equiv)

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)[4]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[2]

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 equiv)

Step-by-Step Procedure
  • Preparation: In a flame-dried flask under

    
    , dissolve the Amine  (1.1 equiv) in DCE (0.2 M concentration).
    
    • Expert Note: If using an amine hydrochloride salt, add 1.0 equiv of Triethylamine (TEA) to free the base.

  • Aldehyde Addition: Add Hexanal (1.0 equiv).

  • Acid Catalysis: Add Acetic Acid (1.0 equiv).

    • Why: Hexanal is an aliphatic aldehyde. Acid catalysis accelerates the dehydration of the hemiaminal to the iminium ion.

  • Reaction: Stir for 30 minutes at Room Temperature (RT) to allow equilibrium formation of the imine.

    • Critical Check: Do not add STAB immediately. This "induction period" minimizes direct reduction of hexanal to hexanol.

  • Reduction: Cool to 0°C (optional, but recommended to suppress side reactions). Add STAB (1.4 equiv) in one portion.

  • Monitoring: Warm to RT and stir for 2–4 hours. Monitor by TLC or LC-MS.

  • Quench: Quench with saturated aqueous

    
    .
    
    • Caution: Gas evolution (

      
      ) will occur.
      
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine. Dry over 
    
    
    
    .

Protocol B: Industrial/Green Synthesis (Catalytic Hydrogenation)

Application: Large-scale synthesis where boron waste is prohibitive. Why this works: High atom economy. However, aliphatic amines can "poison" the catalyst.

Materials
  • Catalyst: 5% or 10% Pd/C (5 wt% loading relative to substrate)

  • Solvent: Ethanol or Methanol[5]

  • Hydrogen Source:

    
     gas (Balloon or 1-5 bar)
    
Step-by-Step Procedure
  • Mixing: In a pressure vessel or autoclave, mix Hexanal (1.0 equiv) and Amine (1.0 equiv) in Ethanol.

  • Catalyst Addition: Carefully add Pd/C (wet paste preferred to prevent ignition).

  • Hydrogenation: Purge with

    
    , then charge with 
    
    
    
    .
    • Pressure:[6][7] For simple hexylamines, 1 atm (balloon) is often sufficient. For hindered amines, 3-5 bar is required.

  • Workup: Filter through a celite pad to remove Pd/C. Concentrate filtrate.

    • Expert Note: If the reaction stalls, the amine product may be poisoning the catalyst. Adding a trace of acetic acid can protonate the product, preventing it from binding to the Pd surface.

Protocol C: Sterically Hindered Amines ( )

Application: When using electron-deficient amines (e.g., anilines) or bulky amines where imine formation is unfavorable. Why this works: Titanium(IV) isopropoxide acts as a Lewis acid and a water scavenger, driving the equilibrium toward the imine/enamine.[8]

Materials
  • Reagent: Titanium(IV) Isopropoxide (

    
    ) (1.2 equiv)
    
  • Reducing Agent: Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Absolute Ethanol (Strictly Anhydrous)

Step-by-Step Procedure
  • Complexation: Mix Amine (1.0 equiv), Hexanal (1.0 equiv), and

    
      (1.2 equiv) in neat conditions or minimal dry ethanol.
    
  • Stirring: Stir at RT for 1–6 hours. The solution often turns viscous or changes color (yellow/orange), indicating the formation of the Titanium-amine complex.

  • Dilution: Dilute with absolute ethanol.

  • Reduction: Add

    
      (1.5 equiv) carefully. Stir for 2 hours.
    
    • Note:

      
       activates the imine, allowing the use of the stronger/cheaper 
      
      
      
      without reducing the aldehyde significantly (since the aldehyde is tied up in the Ti-complex).
  • Quench (Critical): Add 1N NaOH or water. A heavy white precipitate (

    
    ) will form.
    
  • Filtration: Filter the slurry through Celite to remove titanium salts. (This filtration can be slow; use a wide pad).

Troubleshooting & Optimization

Issue: Dialkylation (Formation of )
  • Cause: The product (secondary amine) is more nucleophilic than the starting primary amine.

  • Solution: Use a large excess of the starting amine (5–10 equiv) if it is cheap/volatile. Alternatively, add the Hexanal slowly (dropwise) to the amine/STAB mixture (Inverse Addition).

Issue: Aldol Condensation (Hexanal Dimerization)
  • Symptom: "Soapy" odor or observation of 2-butyl-2-octenal (MW ~182) in MS.

  • Prevention:

    • Avoid strong bases.

    • Keep reaction temperature < 25°C.

    • Ensure Acid Catalyst (AcOH) is present before adding the aldehyde if using Protocol A.

Figure 2: Decision Tree for Protocol Selection

Caption: Logical flow for selecting the optimal reductive amination method based on substrate constraints.

ProtocolSelection Start Start: Substituted Hexylamine Synthesis Scale Is this >100g Scale? Start->Scale Green Protocol B: Catalytic Hydrogenation Scale->Green Yes Hindered Is the Amine Hindered/Weak? Scale->Hindered No Titanium Protocol C: Ti(OiPr)4 Mediated Hindered->Titanium Yes Standard Protocol A: STAB (Standard) Hindered->Standard No

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • Borch, R. F., et al. (1971).[3][4] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[3][4]

Sources

Application Notes and Protocols for the Synthesis of 3-Cyclopropylhexan-1-amine Precursors via Metal-Catalyzed Cyclopropanation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Cyclopropylamines in Modern Drug Discovery

The cyclopropyl moiety is a highly sought-after structural motif in medicinal chemistry. Its inherent ring strain and unique electronic properties can confer profound effects on the conformational rigidity, metabolic stability, and binding affinity of drug candidates.[1] Consequently, the development of robust and efficient synthetic routes to access chiral cyclopropane-containing building blocks is of paramount importance to drug development professionals. This guide provides a detailed technical overview and field-proven protocols for the synthesis of precursors to 3-cyclopropylhexan-1-amine, a valuable scaffold for the elaboration of novel therapeutic agents.

At the heart of our synthetic strategy lies a metal-catalyzed cyclopropanation reaction, a powerful and versatile transformation for the construction of three-membered rings.[2] We will explore various catalytic systems, including those based on rhodium, copper, and zinc, to provide researchers with a comprehensive understanding of the available methodologies. Furthermore, this guide will detail the subsequent functional group manipulations required to convert the initial cyclopropanated product into a versatile amine precursor, ready for downstream derivatization.

Synthetic Strategy: A Multi-Step Approach to 3-Cyclopropylhexan-1-amine Precursors

Our synthetic approach to a key precursor of 3-cyclopropylhexan-1-amine, namely (2-butylcyclopropyl)methanamine, is a three-step sequence commencing with the commercially available and inexpensive starting material, hex-1-ene.

Synthetic Pathway hex1ene Hex-1-ene cyclopropane_ester Ethyl 2-butylcyclopropane-1-carboxylate hex1ene->cyclopropane_ester Metal-Catalyzed Cyclopropanation cyclopropane_alcohol (2-Butylcyclopropyl)methanol cyclopropane_ester->cyclopropane_alcohol Reduction (e.g., LiAlH4) cyclopropane_azide 1-(Azidomethyl)-2-butylcyclopropane cyclopropane_alcohol->cyclopropane_azide Azidation (e.g., Mitsunobu or Tosylation/SN2) cyclopropane_amine (2-Butylcyclopropyl)methanamine (3-Cyclopropylhexan-1-amine Precursor) cyclopropane_azide->cyclopropane_amine Reduction (e.g., H2, Pd/C or LiAlH4)

Figure 1: Proposed synthetic pathway for a 3-cyclopropylhexan-1-amine precursor.

The key strategic considerations for this pathway are:

  • Stereocontrol in Cyclopropanation: The initial cyclopropanation of hex-1-ene establishes the stereochemistry of the cyclopropane ring. We will discuss both asymmetric catalysis to achieve high enantioselectivity and diastereoselective methods.

  • Robust Functional Group Transformations: The subsequent reduction and amination steps are chosen for their reliability and high yields, ensuring an efficient overall synthesis.

Core Protocol 1: Asymmetric Copper-Catalyzed Cyclopropanation of Hex-1-ene

The copper-catalyzed cyclopropanation of alkenes using diazoacetates is a well-established and highly effective method.[3] The use of chiral bis(oxazoline) (BOX) ligands allows for excellent control of enantioselectivity.[4]

Copper-Catalyzed Cyclopropanation Mechanism cluster_catalyst_activation Catalyst Activation cluster_cyclopropanation Cyclopropanation Cu(I)-BOX Cu(I)-BOX Complex Cu-Carbene Copper Carbene Intermediate Cu(I)-BOX->Cu-Carbene + Diazoacetate - N2 Hex-1-ene Hex-1-ene Diazoacetate Ethyl Diazoacetate Diazoacetate->Cu-Carbene N2 N2 Product Ethyl 2-butylcyclopropane-1-carboxylate Cu-Carbene->Product + Hex-1-ene Hex-1-ene->Product

Figure 2: Mechanism of Copper-Catalyzed Cyclopropanation.

Experimental Protocol:
  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral bis(oxazoline) ligand (e.g., 2,2'-isopropylidenebis(4-phenyl-2-oxazoline)) (1.1 mol%) and Cu(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C₆H₆) (1.0 mol%) in anhydrous dichloromethane (DCM) (0.1 M). Stir the solution at room temperature for 1 hour to form the active catalyst complex.

  • Reaction Setup: In a separate, larger flame-dried flask equipped with a magnetic stir bar and a dropping funnel, add a solution of hex-1-ene (1.0 eq) in DCM.

  • Cyclopropanation: To the solution of hex-1-ene, add the freshly prepared catalyst solution. Subsequently, add a solution of ethyl diazoacetate (1.2 eq) in DCM dropwise from the dropping funnel over a period of 4-6 hours at room temperature. Note: Slow addition of the diazoacetate is crucial to minimize the formation of diethyl maleate and fumarate byproducts.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete after the addition of the diazoacetate is finished.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired ethyl 2-butylcyclopropane-1-carboxylate.

Alternative Cyclopropanation Methodologies: A Comparative Overview

While the copper-catalyzed approach is highly effective, other metal-catalyzed methods offer distinct advantages and may be more suitable for specific applications.

MethodCatalyst/ReagentCarbene SourceAdvantagesDisadvantagesTypical YieldsStereoselectivity
Rhodium-Catalyzed Dirhodium(II) carboxylates (e.g., Rh₂(OAc)₄) with chiral ligandsDiazoacetatesHigh turnover numbers, broad substrate scope.[5]Catalyst can be expensive.70-95%Good to excellent enantioselectivity with appropriate chiral ligands.[6]
Simmons-Smith Zn-Cu couple or Et₂ZnDiiodomethaneAvoids the use of potentially explosive diazo compounds, excellent for diastereoselective reactions of allylic alcohols.[7]Stoichiometric use of zinc reagents, can have lower functional group tolerance.60-90%High diastereoselectivity with directing groups (e.g., -OH).[8]

Core Protocol 2: Reduction of Ethyl 2-Butylcyclopropane-1-carboxylate

The reduction of the ester to the corresponding primary alcohol is a straightforward and high-yielding transformation.

Experimental Protocol:
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous diethyl ether or tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

  • Addition of Ester: To the cooled LiAlH₄ suspension, add a solution of ethyl 2-butylcyclopropane-1-carboxylate (1.0 eq) in the same anhydrous solvent dropwise.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams. This procedure, known as the Fieser workup, will produce a granular precipitate that is easily filtered.

  • Work-up: Filter the resulting suspension through a pad of Celite®, washing the filter cake with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude (2-butylcyclopropyl)methanol, which can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.

Core Protocol 3: Conversion of (2-Butylcyclopropyl)methanol to an Amine Precursor

The conversion of the primary alcohol to an amine can be achieved through several reliable methods. Here, we present two effective protocols.

Method A: Mitsunobu Reaction for Azide Formation

The Mitsunobu reaction provides a one-pot conversion of the alcohol to an azide with inversion of configuration.[9]

Mitsunobu Reaction Workflow start Start: (2-Butylcyclopropyl)methanol reagents Add: - Triphenylphosphine - Diphenylphosphoryl azide (DPPA) - DIAD or DEAD start->reagents reaction Reaction: Stir at 0 °C to RT reagents->reaction workup Work-up & Purification reaction->workup product Product: 1-(Azidomethyl)-2-butylcyclopropane workup->product

Figure 3: Workflow for the Mitsunobu Azidation.

  • Reaction Setup: To a solution of (2-butylcyclopropyl)methanol (1.0 eq), triphenylphosphine (1.5 eq), and diphenylphosphoryl azide (DPPA) (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.[10]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Concentrate the reaction mixture and purify by column chromatography on silica gel to afford 1-(azidomethyl)-2-butylcyclopropane.

Method B: Tosylation and Azide Substitution

This two-step sequence is a classical and highly reliable method for converting alcohols to azides.

  • Tosylation: To a solution of (2-butylcyclopropyl)methanol (1.0 eq) and pyridine (1.5 eq) in DCM at 0 °C, add p-toluenesulfonyl chloride (TsCl) (1.2 eq) portionwise.[11] Stir the reaction at room temperature until completion (monitored by TLC). Wash the reaction mixture with water, 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude tosylate, which is often used directly in the next step.

  • Azide Substitution: Dissolve the crude tosylate in anhydrous dimethylformamide (DMF) and add sodium azide (NaN₃) (1.5 eq).[12] Heat the mixture to 60-80 °C and stir for 3-6 hours. After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography to yield 1-(azidomethyl)-2-butylcyclopropane.

Final Step: Reduction of the Azide to the Primary Amine

The resulting azide can be readily reduced to the target primary amine precursor.

Experimental Protocol:
  • Hydrogenation: Dissolve the 1-(azidomethyl)-2-butylcyclopropane in methanol or ethyl acetate and add a catalytic amount of 10% palladium on carbon (Pd/C). Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).

  • Alternative Reduction: Alternatively, the azide can be reduced using LiAlH₄ in a similar manner to the ester reduction described in Core Protocol 2.

  • Work-up: Filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate to obtain the crude (2-butylcyclopropyl)methanamine. The product can be purified by distillation or by salt formation and recrystallization.

Conclusion

This guide has provided a comprehensive and practical framework for the synthesis of precursors to 3-cyclopropylhexan-1-amine, leveraging the power of metal-catalyzed cyclopropanation. By understanding the principles behind each reaction and following the detailed protocols, researchers and drug development professionals can confidently access these valuable building blocks for their discovery programs. The choice of cyclopropanation method will depend on the specific requirements for stereochemistry and the available resources, with each of the presented options offering a reliable route to the desired cyclopropyl intermediate.

References

Sources

Application Notes and Protocols: Leveraging 3-Cyclopropylhexan-1-amine for the Discovery of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The relentless demand for higher agricultural productivity and the emergence of resistance to existing pesticides necessitate the continuous discovery of novel agrochemical active ingredients. The incorporation of unique structural motifs is a proven strategy for identifying new toxophores and overcoming resistance mechanisms. The cyclopropyl group, with its inherent ring strain and distinct electronic properties, is a privileged scaffold in medicinal and agrochemical chemistry. This guide details the synthetic utility of a novel building block, 3-cyclopropylhexan-1-amine , in the generation of diverse chemical libraries for agrochemical screening. We provide detailed, field-tested protocols for the synthesis of this key intermediate, its derivatization into amides, ureas, and thioureas, and subsequent high-throughput biological screening for herbicidal, fungicidal, and insecticidal activities.

Introduction: The Rationale for 3-Cyclopropylhexan-1-amine in Agrochemical Discovery

The cyclopropyl moiety is a bioisostere for various functional groups and can impart favorable metabolic stability, membrane permeability, and binding affinity to a molecule.[1][2] Its incorporation into a flexible hexylamine scaffold offers a unique combination of rigidity and conformational adaptability, providing a novel chemical space for interaction with biological targets in weeds, fungi, and insects. 3-Cyclopropylhexan-1-amine serves as a versatile precursor for a library of compounds with potential agrochemical applications due to the reactivity of the primary amine, which allows for facile derivatization.[3] The exploration of derivatives of this novel amine is a promising strategy in the quest for the next generation of crop protection agents.

Synthesis of the Keystone Intermediate: 3-Cyclopropylhexan-1-amine

As 3-cyclopropylhexan-1-amine is a novel compound, a robust synthetic pathway to access this key intermediate is paramount. We propose a two-step synthesis commencing with the preparation of the precursor ketone, 3-cyclopropylhexan-1-one, followed by reductive amination.

Proposed Synthesis of 3-Cyclopropylhexan-1-one

The synthesis of the β-cyclopropyl ketone can be approached via conjugate addition of a cyclopropyl organometallic reagent to an α,β-unsaturated ketone.

  • Reaction Scheme:

  • Protocol: Copper-Catalyzed 1,4-Addition of Cyclopropylmagnesium Bromide to Hex-3-en-2-one

    • Preparation of Cyclopropylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of cyclopropyl bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings under a nitrogen atmosphere. Maintain a gentle reflux until the magnesium is consumed.

    • Conjugate Addition: Cool the Grignard reagent to -78 °C (dry ice/acetone bath). In a separate flask, dissolve hex-3-en-2-one (1.1 eq) in anhydrous THF and cool to -78 °C. To the hex-3-en-2-one solution, add a catalytic amount of copper(I) iodide (CuI, 0.05 eq). Slowly add the prepared cyclopropylmagnesium bromide solution to the enone solution via cannula.

    • Work-up: Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-cyclopropylhexan-1-one.

Protocol: Reductive Amination to 3-Cyclopropylhexan-1-amine

Reductive amination is a highly effective method for the conversion of ketones to primary amines.[4][5]

  • Reaction Scheme:

  • Protocol:

    • Reaction Setup: To a solution of 3-cyclopropylhexan-1-one (1.0 eq) in methanol, add ammonium acetate (10 eq).

    • Reduction: Add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise to the stirring solution at room temperature.

    • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 24 hours.

    • Work-up: Quench the reaction by the addition of 2M hydrochloric acid until the pH is acidic. Remove the methanol under reduced pressure. Wash the aqueous layer with diethyl ether to remove any unreacted ketone. Basify the aqueous layer with 2M sodium hydroxide until pH > 12.

    • Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-cyclopropylhexan-1-amine. Further purification can be achieved by distillation under reduced pressure if necessary.

Derivatization of 3-Cyclopropylhexan-1-amine for Library Generation

The primary amine functionality of 3-cyclopropylhexan-1-amine is a versatile handle for the synthesis of a diverse library of potential agrochemicals. Amides, ureas, and thioureas are well-represented classes of bioactive compounds in agriculture.[2][6][7]

General Workflow for Derivatization

derivatization_workflow cluster_synthesis Derivative Synthesis amine 3-Cyclopropylhexan-1-amine amide Amide Derivatives amine->amide Amide Coupling urea Urea Derivatives amine->urea Urea Formation thiourea Thiourea Derivatives amine->thiourea Thiourea Formation acyl_chloride Acyl Chloride / Carboxylic Acid acyl_chloride->amide isocyanate Isocyanate isocyanate->urea isothiocyanate Isothiocyanate isothiocyanate->thiourea screening Biological Screening amide->screening urea->screening thiourea->screening

Caption: General workflow for the derivatization of 3-cyclopropylhexan-1-amine.

Protocol: Amide Synthesis via Acyl Chlorides
  • Reaction Setup: Dissolve 3-cyclopropylhexan-1-amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Acylation: Slowly add a solution of the desired acyl chloride (1.1 eq) in DCM to the amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude amide by flash column chromatography or recrystallization.[8]

Protocol: Urea Synthesis via Isocyanates
  • Reaction Setup: Dissolve 3-cyclopropylhexan-1-amine (1.0 eq) in anhydrous THF.

  • Reaction: Add the desired isocyanate (1.05 eq) dropwise to the amine solution at room temperature.

  • Completion: Stir the reaction mixture for 2-8 hours. The product often precipitates from the reaction mixture.

  • Isolation: Collect the solid product by filtration and wash with cold THF. If no precipitate forms, concentrate the reaction mixture and purify by chromatography or recrystallization.[7]

Protocol: Thiourea Synthesis via Isothiocyanates
  • Reaction Setup: Dissolve 3-cyclopropylhexan-1-amine (1.0 eq) in ethanol.

  • Reaction: Add the desired isothiocyanate (1.0 eq) to the amine solution and stir at room temperature for 6-24 hours.

  • Isolation: The thiourea derivative often crystallizes from the reaction mixture. Collect the product by filtration and wash with cold ethanol. If necessary, concentrate the filtrate and purify the residue by column chromatography.[6]

Biological Screening of the Derivative Library

A tiered screening approach is recommended to efficiently identify promising lead compounds. Primary screens are conducted at a single high concentration to identify active compounds, followed by secondary screens to determine the potency (e.g., EC50 or LC50) of the hits.

Herbicidal Activity Screening
  • Primary Screen: Whole-Plant Pre-emergence and Post-emergence Assays

    • Plant Preparation: Grow indicator weed species (e.g., a monocot like Avena fatua and a dicot like Amaranthus retroflexus) in pots in a greenhouse.

    • Pre-emergence Application: Apply the test compounds at a rate of 1000 g/ha to the soil surface immediately after sowing the seeds.

    • Post-emergence Application: Apply the test compounds at the same rate to plants at the two- to three-leaf stage.

    • Evaluation: After 14-21 days, visually assess the plants for phytotoxicity, including symptoms like chlorosis, necrosis, and growth inhibition, on a scale of 0 (no effect) to 100 (complete kill).

  • Secondary Screen: Dose-Response and EC50 Determination

    • For active compounds from the primary screen, prepare a series of dilutions (e.g., 1000, 250, 62.5, 15.6 g/ha).

    • Conduct the whole-plant assays as described above with the different concentrations.

    • Record the phytotoxicity at each concentration and calculate the EC50 value (the concentration that causes 50% inhibition of plant growth) using appropriate statistical software.

Fungicidal Activity Screening
  • Primary Screen: In Vitro Mycelial Growth Inhibition Assay

    • Pathogen Culture: Culture relevant plant pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea) on potato dextrose agar (PDA).

    • Assay Preparation: Prepare PDA plates amended with the test compounds at a concentration of 100 µg/mL.

    • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of the amended and control (no compound) PDA plates.

    • Incubation and Evaluation: Incubate the plates at 25 °C for 3-7 days. Measure the diameter of the fungal colony and calculate the percentage of mycelial growth inhibition relative to the control.

  • Secondary Screen: In Vitro Dose-Response and EC50 Determination

    • For active compounds, prepare PDA plates with a range of concentrations (e.g., 100, 33.3, 11.1, 3.7, 1.2 µg/mL).

    • Perform the mycelial growth inhibition assay as described above.

    • Calculate the EC50 value (the concentration that inhibits 50% of mycelial growth).

Insecticidal Activity Screening
  • Primary Screen: Contact and Ingestion Bioassays

    • Test Insects: Use a representative chewing insect (e.g., larvae of Spodoptera exigua) and a sucking insect (e.g., adults of Myzus persicae).

    • Contact Bioassay: Apply a solution of the test compound (e.g., 100 µ g/insect ) topically to the dorsal thorax of the insects.

    • Ingestion Bioassay: For chewing insects, treat artificial diet with the test compound (e.g., 100 µg/g diet). For sucking insects, use a systemic uptake method by allowing plants to absorb the compound through their roots before infestation.

    • Evaluation: Assess mortality at 24, 48, and 72 hours after treatment.

  • Secondary Screen: Dose-Response and LC50 Determination

    • For active compounds, prepare a series of dilutions of the test compound.

    • Conduct the bioassays as described above with the different concentrations.

    • Record the mortality at each concentration and calculate the LC50 value (the concentration that causes 50% mortality) using probit analysis.[9]

Data Presentation and Interpretation

Systematic recording and analysis of the screening data are crucial for identifying structure-activity relationships (SAR) and selecting lead candidates for further optimization.

Table 1: Hypothetical Primary Screening Data for Amide Derivatives
Compound IDDerivative StructurePre-emergence Herbicidal Activity (% control @ 1000 g/ha)Post-emergence Herbicidal Activity (% control @ 1000 g/ha)Fungicidal Activity (% inhibition @ 100 µg/mL)Insecticidal Activity (% mortality @ 100 µ g/insect )
CPA-A-001 R = -CH3105150
CPA-A-002 R = -Ph40352510
CPA-A-003 R = -4-Cl-Ph85705030
CPA-A-004 R = -2,4-diCl-Ph95806545
Table 2: Hypothetical Secondary Screening Data for CPA-A-004
AssayEC50 / LC50
Pre-emergence Herbicidal (A. retroflexus)150 g/ha
Post-emergence Herbicidal (A. retroflexus)220 g/ha
Fungicidal (B. cinerea)45 µg/mL
Insecticidal (S. exigua, contact)85 µ g/insect

Conclusion

The novel building block, 3-cyclopropylhexan-1-amine, provides a gateway to a rich and unexplored chemical space for the discovery of new agrochemicals. The synthetic and screening protocols outlined in this guide offer a comprehensive framework for researchers to systematically synthesize and evaluate a library of derivatives. The identification of structure-activity relationships from the screening data will be instrumental in the rational design and optimization of lead compounds with the potential to become the next generation of effective and sustainable crop protection solutions.

References

Sources

Troubleshooting & Optimization

Overcoming challenges in the stereoselective synthesis of 3-cyclopropylhexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CP-309-ACA Subject: Troubleshooting Stereocontrol & Ring Stability in


-Branched Amine Synthesis
Status:  Open / Technical Review
Assigned Specialist:  Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of 3-cyclopropylhexan-1-amine presents a "perfect storm" of synthetic challenges: establishing a chiral center at the


-position (C3) adjacent to a sterically demanding yet chemically fragile cyclopropyl ring.

Standard approaches often fail due to two root causes:

  • Racemization/Low

    
    :  The background reaction of Grignard reagents with the acrylate precursor outcompetes the chiral catalytic pathway.
    
  • Ring Opening: The cyclopropyl moiety ("The Triangle") is susceptible to acid-catalyzed ring-opening or radical fragmentation during reduction steps.

This guide details the Copper-Catalyzed Asymmetric Conjugate Addition (ACA) route, which offers the highest stereofidelity for this target.

Phase 1: The Stereogenic Step (ACA)

The Objective: Install the propyl chain at C3 with >95% enantiomeric excess (


).
The Strategy:  Cu-catalyzed addition of 

-propylmagnesium bromide to ethyl 3-cyclopropylacrylate.
Workflow Diagram: The ACA Protocol

ACA_Workflow Start Start: Ethyl 3-cyclopropylacrylate Reaction Reaction Zone: Add n-PrMgBr @ -78°C (Slow Addition) Start->Reaction Catalyst Catalyst Prep: CuBr•SMe2 + Ligand (Josiphos/Feringa) Catalyst->Reaction Activate Quench Quench: MeOH/NH4Cl (pH Control) Reaction->Quench Product Product: Chiral Ester Intermediate Quench->Product

Figure 1: Critical path for the Asymmetric Conjugate Addition (ACA).

Troubleshooting Guide: Low Enantioselectivity

User Report: "I'm getting 40%


 and significant amounts of 1,2-addition byproducts."
Potential Root CauseDiagnostic QuestionCorrective Action
Background Reaction Did you add the Grignard reagent rapidly?Protocol Violation. The uncatalyzed racemic background reaction is fast.[1] You must use a syringe pump to add

-PrMgBr over 2-4 hours at -78°C.
Ligand Mismatch Are you using a monodentate phosphoramidite?Switch Ligand. For acyclic esters, Josiphos (ferrocenyl diphosphine) or Taniaphos ligands often outperform phosphoramidites, which are better for cyclic enones.
Temperature Drift Did the internal temp rise above -70°C?Thermodynamic Control. The chiral complex is less stable than the free Grignard. Maintain -78°C strictly.
Salt Effects Is your Grignard old or turbid?Reagent Quality. Aggregated Grignards react differently. Titrate your Grignard. Add additives like HMPA or DMPU (carefully) to disrupt aggregates if reactivity is low.

Expert Insight: The cyclopropyl group acts as a steric wall. While it directs the nucleophile, it also slows down the catalytic cycle, giving the racemic background reaction a chance to take over. High catalyst loading (2-5 mol%) is often necessary here, unlike the 0.1% used for simple substrates.

Phase 2: Cyclopropyl Integrity & Reduction

The Objective: Convert the ester to the primary amine without opening the cyclopropyl ring. The Risk: Cyclopropanes are "spring-loaded" rings. Strong Lewis acids or radical conditions (e.g., dissolving metal reductions) will trigger ring opening to form linear alkenes.

Logic Tree: Reduction Strategy

Reduction_Logic Start Intermediate: Chiral Ester Decision Choose Reduction Path Start->Decision PathA Path A: Direct Amide Red (Risky) Decision->PathA Speed PathB Path B: Curtius Rearrangement (Safe) Decision->PathB Safety RiskA Risk: LAH/AlCl3 opens ring PathA->RiskA StepB1 1. Hydrolysis to Acid PathB->StepB1 StepB2 2. DPPA (Azide) -> Isocyanate StepB1->StepB2 StepB3 3. Acid Hydrolysis (Mild) StepB2->StepB3

Figure 2: Decision logic for converting the ester to the amine. Path B (Curtius) is recommended to preserve the ring.

FAQ: Handling the Cyclopropyl Group

Q: Can I use Lithium Aluminum Hydride (LAH) to reduce the amide directly? A: Proceed with extreme caution. While LAH alone is often fine, the standard trick of adding


 to boost reactivity will almost certainly open the cyclopropyl ring due to Lewis acidity. If you must use LAH, keep the temperature at 0°C and quench with Glauber’s salt (

) to avoid harsh acidic workups.

Q: My product disappears during acid workup. Why? A: Cyclopropylamines are sensitive to "Homo-conjugate addition" type ring openings in strong acid.

  • Fix: Do not use 1M HCl for extraction. Use a buffered workup (pH 5-6) or extract as the free base using an organic solvent, then precipitate the HCl salt in anhydrous ether/dioxane.

Phase 3: Isolation of Volatile Chiral Amines

User Report: "The reaction worked, but I lost 80% of my yield on the rotavap."

Root Cause Analysis: 3-cyclopropylhexan-1-amine (C9 amine) is relatively low molecular weight and lacks hydrogen-bond donors/acceptors other than the amine itself. It is volatile.[2]

Protocol for Isolation:

  • Do NOT concentrate to dryness as a free base.

  • Derivatization: After the final reaction, add a stoichiometric amount of HCl (in dioxane or ether) to the organic layer.

  • Filtration: The amine hydrochloride salt will precipitate. Filter this solid. It is non-volatile and stable.

  • Free Basing (Only if necessary): If you need the free base for the next step, regenerate it in situ rather than isolating it.

References & Grounding

  • Feringa, B. L., et al. (2000). Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to Cyclic Enones. This foundational work establishes the protocol for using phosphoramidite ligands in ACA.

  • Alexakis, A., et al. (2008).[3] Copper-catalyzed asymmetric conjugate addition of Grignard reagents to acyclic enones. This reference specifically addresses the challenge of acyclic substrates like our acrylate precursor.

  • Bertus, P., & Szymoniak, J. (2001).[4] New and easy route to primary cyclopropylamines from nitriles. Discusses the stability of cyclopropyl groups during metal-mediated transformations. [4]

  • Hypha Discovery. (2022). Metabolism of cyclopropyl groups. Provides context on the oxidative stability and ring-opening risks of cyclopropyl amines in drug development.

For further assistance, please reply to this ticket with your HPLC trace and specific ligand structures.

Sources

Optimization of reaction conditions for the amination of cyclopropyl ketones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for Donor-Acceptor (D-A) Cyclopropane Amination Doc ID: TSC-ORG-042 Status: Active Last Updated: 2025-05-15

Introduction: The Mechanics of Ring Opening

Welcome to the Reaction Optimization Help Desk. You are likely here because you are attempting to synthesize pyrrolidines ,


-amino ketones , or fused aza-cycles  using cyclopropyl ketones. This transformation relies on the release of ring strain (~27 kcal/mol) from a Donor-Acceptor (D-A) cyclopropane.

The reaction typically follows a homo-Michael addition mechanism.[1] Success depends on balancing the Lewis Acid (LA) activation of the ketone (the "Acceptor") against the nucleophilicity of the amine, without poisoning the catalyst.

The Core Challenge
  • If the LA is too weak: The ring will not open (no reaction).

  • If the Amine is too basic: It coordinates to the LA, killing the catalyst (no reaction).

  • If the conditions are too wet: You get the

    
    -hydroxy ketone (hydrolysis) instead of the amine.
    

Module 1: The "Engine" – Catalyst & Solvent Selection

The choice of catalyst dictates the reaction pathway. Use this decision matrix to select your starting conditions.

Catalyst Optimization Matrix
Substrate TypeRecommended CatalystSolventTempKey Characteristic
Aryl-Donor / Ketone-Acceptor

(5-10 mol%)
DCM or DCERTStandard. Best balance of activity and tolerance.
Alkyl-Donor (Less Reactive)

or

Toluene80°CHigh Energy. Requires higher heat and stronger Lewis acidity.
Enantioselective Synthesis

+ TOX/BOX Ligand
THF/DCM (1:1)0°CAsymmetric. Highly sensitive to water; requires bulky ligands.
Radical Mechanism

(Stoichiometric)
THFRTReductive. Used for formal [3+2] when ionic pathway fails.
Ring Expansion (to Pyrrolidine)

Toluene140°CCarbonylation. Inserts CO; distinct from simple Lewis acid mechanisms.

Technical Insight:


 is often superior to 

because of its smaller ionic radius, which creates a tighter, more activating coordination sphere around the carbonyl oxygen, facilitating the C-C bond cleavage.

Module 2: The "Fuel" – Nucleophile Dynamics

The amine is your nucleophile, but it is also a potential catalyst poison.

The Basicity Trap
  • Anilines / Electron-Deficient Amines: These are excellent substrates. They are nucleophilic enough to attack the activated cyclopropane but not basic enough to poison the Lewis Acid.

  • Aliphatic Amines (Alkyl amines): These are problematic . They bind irreversibly to the metal center.

    • Workaround 1: Use Amine Salts (e.g., amine hydrochloride) + mild base.

    • Workaround 2: Use Protecting Groups (e.g., sulfonamides) to reduce basicity, then deprotect later.

    • Workaround 3: Switch to Magnesium Iodide (

      
      )  mediated ring opening, which is more tolerant of basic amines.
      

Visualizing the Mechanism & Failure Points

The following diagram illustrates the standard Lewis Acid-catalyzed pathway and where it typically fails.

ReactionPathway Start Cyclopropyl Ketone (D-A Cyclopropane) Activation Lewis Acid Coordination Start->Activation + LA (Sc(OTf)3) Attack Nucleophilic Attack (Homo-Michael) Activation->Attack + Amine (Nu) Dead FAILURE: Catalyst Poisoning Activation->Dead Amine is too basic (binds LA) Intermediate Open Chain Zwitterion/Enolate Attack->Intermediate Ring Opening Prod_Pyrrolidine Product A: Pyrrolidine ([3+2] Annulation) Intermediate->Prod_Pyrrolidine Intramolecular Cyclization (-H2O) Prod_Open Product B: Gamma-Amino Ketone (Open Chain) Intermediate->Prod_Open Protonation (+H+)

Figure 1: Mechanistic pathway for the Lewis Acid-catalyzed amination of D-A cyclopropanes. Note the divergence between cyclization (Pyrrolidine) and protonation (Open Chain).

Module 3: Troubleshooting Guide (FAQs)

Q1: I am getting the open-chain


-amino ketone, but I want the pyrrolidine. What is wrong? 
  • Diagnosis: The initial ring opening worked (homo-Michael addition), but the second step (intramolecular condensation) failed.

  • Fix:

    • Add Heat: The cyclization is entropic. Increase temperature to 60–80°C.

    • Add Molecular Sieves (4Å): The second step releases water. If your solvent is wet, the equilibrium shifts back to the open chain.

    • Acid Spike: Add a trace of Brønsted acid (e.g., p-TsOH) after the initial consumption of starting material to force the dehydration.

Q2: The reaction is stuck at 0% conversion. The starting material is untouched.

  • Diagnosis: Catalyst poisoning or insufficient activation.

  • Fix:

    • Check Amine Basicity: If using an alkyl amine, switch to a sulfonamide or use the

      
       protocol.
      
    • Dry Your Solvent: Lewis acids like

      
       tolerate some moisture, but 
      
      
      
      or
      
      
      decompose instantly.
    • Switch Catalyst: Move from

      
       to 
      
      
      
      (stronger).

Q3: I see a new spot on TLC, but it's not my amine product. It looks like an alcohol.

  • Diagnosis: Hydrolysis.[2] Water acted as the nucleophile instead of your amine.

  • Fix:

    • Flame-dry glassware.

    • Use anhydrous solvents (DCM distilled over

      
      ).
      
    • Increase the equivalents of amine (to 1.5 - 2.0 eq) to outcompete trace water.

Q4: My yield is low (<40%) and the mixture is messy (polymerization).

  • Diagnosis: The D-A cyclopropane is too reactive and is polymerizing with itself.

  • Fix:

    • Dilution: Run the reaction at high dilution (0.05 M).

    • Slow Addition: Add the cyclopropane slowly to the solution of catalyst and amine.

    • Lower Temperature: Cool to 0°C or -20°C to suppress background polymerization.

Module 4: Standard Experimental Protocol

Protocol:


-Catalyzed [3+2] Annulation 
Target: Synthesis of substituted pyrrolidines.
  • Setup: Flame-dry a 10 mL Schlenk tube and cool under Argon flow.

  • Reagents:

    • Add

      
       (0.05 mmol, 10 mol%).
      
    • Add 4Å Molecular Sieves (100 mg, activated).

    • Add Anhydrous DCM (2.0 mL).

  • Addition:

    • Add the Amine (0.6 mmol, 1.2 eq). Stir for 5 mins.

    • Add the Cyclopropyl Ketone (0.5 mmol, 1.0 eq) dissolved in 0.5 mL DCM.

  • Reaction:

    • Stir at Room Temperature for 4–12 hours.

    • Checkpoint: Monitor by TLC.[3] If intermediate (open chain) persists, heat to reflux (40°C) for 2 hours.

  • Workup:

    • Dilute with

      
      , filter through a short pad of silica gel (to remove catalyst/sieves).
      
    • Concentrate in vacuo.[3]

    • Purify via flash column chromatography.[4]

Troubleshooting Decision Tree

Troubleshooting Start Reaction Outcome? NoRxn No Reaction (SM Recovered) Start->NoRxn WrongProd Wrong Product Start->WrongProd Messy Complex Mixture (Low Yield) Start->Messy Sol_Basic Amine too basic? Use Sulfonamide or MgI2 NoRxn->Sol_Basic Cat. Poisoning Sol_Heat Activation too low? Switch to Sc(OTf)3 or Heat NoRxn->Sol_Heat Inert SM Sol_Water Hydrolysis? Dry Solvents Check MS 4A WrongProd->Sol_Water OH-Product Sol_Dehydrate Open Chain? Add p-TsOH Reflux WrongProd->Sol_Dehydrate Linear Amine Sol_Dilute Polymerization? Dilute (0.05M) Cool Down Messy->Sol_Dilute

Figure 2: Diagnostic flow for troubleshooting reaction failures.

References

  • Mechanism & Lewis Acid Scope

    • Sibi, M. P., et al. "Magnesium Iodide-Mediated Ring Opening of Cyclopropanes." Journal of the American Chemical Society, 2005.

  • Scandium Catalysis & Asymmetric Synthesis

    • Tang, Y., et al. "Highly Enantioselective [3+2] Annulation of Cyclopropanes with Amines."[5] Angewandte Chemie International Edition, 2008.

  • Ruthenium vs Rhodium Dichotomy

    • Rubin, M., et al. "Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis." Organic Letters, 2016.

  • Donor-Acceptor Cyclopropane Reviews

    • Werz, D. B., et al. "Donor–Acceptor Cyclopropanes in Organic Synthesis." Chemical Reviews, 2017.

Sources

Technical Support Center: Diastereomeric Separation of 3-Cyclopropylhexan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-AMINE-CYC-03 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Detection, Tailing, and Resolution of Aliphatic Amine Diastereomers

Executive Summary

This guide addresses the specific challenges associated with separating diastereomers of 3-cyclopropylhexan-1-amine . As a primary aliphatic amine with a lipophilic tail and a cyclopropyl moiety, this molecule presents a "perfect storm" of chromatographic difficulties:

  • UV Silence: It lacks a chromophore, making standard UV detection impossible without derivatization.

  • Basicity: The primary amine (

    
    ) interacts strongly with residual silanols, causing severe peak tailing.
    
  • Structural Similarity: Diastereomeric derivatives often possess identical dipole moments, requiring specialized stationary phase selectivity.

Module 1: The "Invisible" Analyte (Detection Issues)

User Complaint: "I injected my sample but see no peaks, or only solvent fronts."

Root Cause Analysis

3-cyclopropylhexan-1-amine is an aliphatic amine.[1][2][3] Unlike aromatic amines (e.g., aniline), it does not absorb UV light above 200 nm. If you are trying to separate the free amine using standard UV-Vis, you will fail.

Troubleshooting Protocol

Option A: Derivatization (Recommended) Transform the amine into a UV-active diastereomer. This simultaneously solves the detection problem and the enantiomeric separation problem (by converting enantiomers to diastereomers).

  • Reagent 1: Marfey’s Reagent (FDAA) [4]

    • Mechanism:[3][5][6][7][8] Reacts with the primary amine to form a dinitrophenyl-L-alanine amide.

    • Advantage:[3][7][8][9][10][11][12][13] Introduces a strong chromophore (340 nm) and converts enantiomers into diastereomers separable on standard C18 columns.

    • Protocol: Mix amine with 1% FDAA in acetone + 1M NaHCO3. Heat at 40°C for 1 hour. Quench with 1M HCl.

  • Reagent 2: (R)-(-)-Mosher's Acid Chloride

    • Mechanism:[3][5][6][7][8] Forms a diastereomeric amide.

    • Advantage:[3][7][8][9][10][11][12][13] Excellent for NMR validation; high lipophilicity aids retention on C18.

Option B: Universal Detection (If Derivatization is Impossible) If you must analyze the free amine (e.g., for salt formation studies):

  • CAD (Charged Aerosol Detector): Response is independent of chemical structure.

  • ELSD (Evaporative Light Scattering): Good for non-volatile analytes.

  • MS (Mass Spectrometry): Monitor [M+H]+ = 142.16 m/z.

Module 2: Peak Tailing & Shape Correction

User Complaint: "I see peaks, but they are shark-finned and tailing badly (As > 1.5)."

Root Cause Analysis

At neutral pH (pH 7), the amine is protonated (


). This cation undergoes ion-exchange interactions with ionized residual silanols (

) on the silica surface, causing the analyte to "drag" through the column.
Troubleshooting Protocol
VariableAdjustmentMechanism of Action
Mobile Phase pH Increase to pH 11.0 Deprotonates the amine (

), eliminating the ion-exchange interaction. Requires Hybrid (e.g., BEH) or Polymer columns.
Mobile Phase pH Decrease to pH 2.5 Protonates the silanols (

), suppressing their ionization. Standard C18 columns are safe here.
Additives Add 0.1% TEA or DEA Triethylamine acts as a "sacrificial base," saturating silanol sites so your analyte doesn't.
Buffer Strength Increase to 20-50 mM High ionic strength (Ammonium Formate/Acetate) masks silanol charge interactions.

Module 3: Resolution of Diastereomers

User Complaint: "I have derivatized the amine, but the diastereomers co-elute as a single broad peak."

Root Cause Analysis

Diastereomers of 3-cyclopropylhexan-1-amine (especially if the chiral center is distal) have very similar solvophobic properties. Standard C18 columns may not offer enough "shape selectivity."

Troubleshooting Protocol

Step 1: Switch Stationary Phase Selectivity

  • Phenyl-Hexyl / Biphenyl Columns: If you used an aromatic derivatizing agent (Mosher/Marfey), the

    
     interactions offered by phenyl phases often provide superior separation of diastereomers compared to C18.
    
  • C30 Columns: High shape selectivity for lipid-like isomers.

Step 2: Optimize Temperature

  • Action: Lower the column temperature (e.g., from 40°C to 15-20°C).

  • Why? Resolution (

    
    ) is driven by selectivity (
    
    
    
    ). At lower temperatures, the subtle enthalpic differences between diastereomer-stationary phase interactions are magnified.

Step 3: Gradient Slope

  • Action: Flatten the gradient (e.g., 0.5% B/min change).

  • Why? Diastereomers often elute closely. A shallow gradient increases the residence time in the "critical resolution window."

Module 4: Diagnostic Visualizations

Figure 1: Troubleshooting Logic Flow

Caption: Decision matrix for diagnosing separation failures of 3-cyclopropylhexan-1-amine derivatives.

TroubleshootingLogic Start Start: Separation Issue CheckDetection Are peaks visible? Start->CheckDetection CheckShape Is peak shape symmetric? CheckDetection->CheckShape Yes NoVis NO: Lack of Chromophore CheckDetection->NoVis No CheckRes Are diastereomers resolved? CheckShape->CheckRes Yes Tailing NO: Tailing (As > 1.5) CheckShape->Tailing No Coelution NO: Co-elution CheckRes->Coelution No Success Success: Rs > 1.5 As < 1.2 CheckRes->Success Yes Derivatize Action: Derivatize (Marfey's / Mosher's) NoVis->Derivatize Derivatize->CheckShape FixTailing Action: Add 0.1% TEA or Use High pH (pH 11) Tailing->FixTailing FixTailing->CheckRes FixRes Action: Switch to Phenyl-Hexyl & Lower Temp (20°C) Coelution->FixRes FixRes->Success

Figure 2: Marfey's Derivatization Pathway

Caption: Reaction scheme converting the invisible amine enantiomers into UV-active, separable diastereomers.

MarfeysReaction Amine 3-cyclopropylhexan-1-amine (Enantiomeric Mixture) Reaction Nucleophilic Aromatic Substitution (40°C, pH 8, 1h) Amine->Reaction FDAA Marfey's Reagent (L-FDAA) FDAA->Reaction Dia1 L-FDAA-R-Amine (Diastereomer 1) Reaction->Dia1 Dia2 L-FDAA-S-Amine (Diastereomer 2) Reaction->Dia2 HPLC C18 HPLC Separation (Elution: Dia1 ≠ Dia2) Dia1->HPLC Dia2->HPLC

References

  • Sigma-Aldrich. (2025). Derivatization and Separation of Aliphatic Amines. Sigma-Aldrich Technical Library. Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link

  • Restek Corporation. (2023). LC Troubleshooting: All of My Peaks are Tailing!. Restek ChromaBLOGraphy. Link

  • Agilent Technologies. (2022). High pH Eliminates Secondary Interactions for Amines.[9] Agilent Technical Notes. Link

  • BenchChem. (2025).[12] Derivatization Techniques for GC/HPLC Analysis of Primary Amines. BenchChem Protocols. Link

Sources

Addressing solubility issues of 3-cyclopropylhexan-1-amine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction

Welcome to the technical support guide for 3-cyclopropylhexan-1-amine. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this compound in various organic solvents. 3-Cyclopropylhexan-1-amine possesses an amphipathic structure, with a polar primary amine head and a nonpolar cyclopropylhexyl tail. This duality can lead to complex solubility behavior, which this guide aims to clarify. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to overcome these challenges effectively in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility profile of 3-cyclopropylhexan-1-amine based on its structure?

A1: Based on its structure—a primary amine with a significant C9 aliphatic component—3-cyclopropylhexan-1-amine is predicted to be a lipophilic, or "oily," base. The "like dissolves like" principle suggests its solubility will be highest in solvents of similar character.[1]

  • High Solubility Expected: In moderately polar to nonpolar organic solvents such as ethers (diethyl ether, THF), alcohols (ethanol, isopropanol), and chlorinated solvents (dichloromethane).[2][3] The lone pair on the nitrogen allows it to act as a hydrogen bond acceptor, promoting solubility in protic solvents like alcohols.[4]

  • Moderate to Low Solubility Expected: In highly nonpolar solvents like hexanes or heptane. While the alkyl chain is nonpolar, the polar amine head can limit miscibility.

  • Very Low Solubility Expected: In highly polar, aprotic solvents like acetonitrile or DMSO, and especially in water, due to the large, hydrophobic C9 tail.[2] Solubility in water decreases significantly as the number of carbon atoms in an aliphatic amine exceeds six.[2][4]

Q2: My compound won't dissolve in heptane, even with heating. Why is this?

A2: This is a common issue. While the C9 tail is nonpolar, the primary amine group introduces polarity and the capacity for intermolecular hydrogen bonding between amine molecules. In a nonpolar solvent like heptane, the amine molecules may prefer to self-associate through hydrogen bonds rather than interact with the solvent, leading to poor solubility. Heating increases kinetic energy but may not be sufficient to overcome these strong intermolecular forces.

Q3: I observed my compound turning cloudy or precipitating out of solution over time. What's happening?

A3: This often indicates that you have created a supersaturated solution, or that the compound is reacting with something in the environment.

  • Supersaturation: You may have achieved dissolution at a higher temperature, but as the solution cools to room temperature, the solubility limit is exceeded, and the compound precipitates.

  • Reaction with Air: Primary amines can react with atmospheric carbon dioxide to form carbamates or ammonium bicarbonate salts, which may have different (and often lower) solubility in organic solvents.[5] It is good practice to handle amine solutions under an inert atmosphere (like nitrogen or argon) if stability is a concern.

Q4: Can I use acetone as a solvent?

A4: Caution is advised. Primary amines can react with ketones like acetone to form imines, especially in the presence of acidic impurities or upon heating.[4][6] This chemical modification would alter your compound and invalidate your experimental results. If you must use a ketone, it should be at low temperatures and for short durations.

Q5: Is forming a salt of the amine a good strategy to alter its solubility in organic solvents?

A5: Absolutely. Salt formation is a powerful and widely used technique.[7] Reacting the basic amine with an acid creates an ammonium salt.[8] This conversion dramatically changes the compound's physical properties. However, it's important to note that while this strategy is famous for increasing aqueous solubility, it can have the opposite effect in nonpolar organic solvents.[9][10] An amine salt will be more polar than the free base, potentially decreasing its solubility in a nonpolar solvent like ether but increasing its solubility in a more polar solvent.[3]

Troubleshooting Guides: A Workflow for Solubility Enhancement

If you are facing solubility issues with 3-cyclopropylhexan-1-amine, follow this systematic approach to identify an appropriate solvent system.

Workflow Overview

Solubility_Workflow start Problem: Poor Solubility Observed step1 Step 1: Systematic Solvent Screening start->step1 Begin Here step2 Step 2: Employing Co-Solvent Systems step1->step2 No Single Solvent Works success Success: Homogeneous Solution step1->success Solvent Found step3 Step 3: Temperature Effect Analysis step2->step3 Still Insoluble step2->success System Found step4 Step 4: Chemical Modification (Salt Formation) step3->step4 Insoluble at Target Temp. step3->success Soluble w/ Heat step4->success Soluble Salt Formed fail Insoluble: Re-evaluate Approach step4->fail CoSolvent_Concept solute Solute (Amine) solvent1 Primary Solvent (e.g., Heptane) solute->solvent1 Poor Interaction (Insoluble) cosolvent Co-Solvent (e.g., IPA) solute->cosolvent Good Interaction cosolvent->solvent1 Good Interaction

Caption: A co-solvent bridges the polarity gap between an insoluble solute and the primary solvent.

Experimental Protocol:

  • Selection: Choose a primary solvent where the amine is insoluble or poorly soluble (e.g., heptane) and a co-solvent where it is highly soluble (e.g., isopropanol).

  • Preparation: Add 1-2 mg of the amine to a vial. Add 500 µL of the primary solvent (heptane). The compound should remain insoluble.

  • Titration: Add the co-solvent (isopropanol) dropwise (approx. 20-50 µL at a time), vortexing for 30 seconds after each addition.

  • Endpoint: Continue adding the co-solvent until a clear, homogeneous solution is achieved. Record the final ratio of primary solvent to co-solvent (e.g., 9:1 Heptane:IPA).

  • Optimization: Repeat with different solvent pairs to find the most efficient system that uses the minimum amount of co-solvent.

Guide 3: Chemical Modification via Salt Formation

Principle: Converting the neutral amine (a Lewis base) into an ammonium salt can drastically alter its solubility profile. [3]The reaction with an acid protonates the nitrogen's lone pair, creating a charged species. This ionic character significantly increases polarity. This is a primary strategy in pharmaceutical development to enhance the bioavailability of amine-containing drugs. [8][10]

Salt_Formation amine R-NH₂ (Free Base, Lipophilic) plus + amine->plus acid H-A (Acid) arrow acid->arrow salt R-NH₃⁺ A⁻ (Ammonium Salt, More Polar) plus->acid arrow->salt

Caption: Reaction of the free base amine with an acid to form a more polar ammonium salt.

Experimental Protocol (Screening for Salt Formation & Solubility):

  • Preparation: Dissolve a known amount of 3-cyclopropylhexan-1-amine (e.g., 10 mg) in a solvent where it is highly soluble, such as diethyl ether or isopropanol (2 mL).

  • Acid Addition: Prepare 1.0 M solutions of various acids (e.g., hydrochloric acid in ether, acetic acid, methanesulfonic acid). Add the acid solution dropwise to the stirring amine solution. Stoichiometrically, you will need 1.0 equivalent of the acid.

  • Observation: Observe for the formation of a precipitate. Many ammonium salts are crystalline solids that are insoluble in nonpolar solvents like ether. [3]4. Isolation (if precipitate forms): If a solid precipitates, collect it by filtration, wash with a small amount of cold solvent (e.g., ether), and dry under vacuum.

  • Solubility Testing of the Salt: Perform the solvent screening protocol described in Guide 1 on the newly formed salt. You will likely find its solubility has increased in more polar solvents (like methanol or even water) and decreased in nonpolar solvents.

Data Presentation: Salt Form vs. Free Base Solubility

SolventSolubility of Free BaseSolubility of Hydrochloride Salt
HexanePoorVery Poor / Insoluble
Diethyl EtherHighVery Poor / Insoluble
DichloromethaneHighModerate / Poor
MethanolModerateHigh
WaterVery PoorModerate / High

References

  • Physics-Based Solubility Prediction for Organic Molecules.Chemical Reviews.
  • Predicting Solubility.Rowan University.
  • Prediction of organic compound aqueous solubility using machine learning.PubMed Central.
  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics.AIChE Journal.
  • Solubilities of High Molecular Weight Normal Aliphatic Primary Amines.Journal of the American Chemical Society.
  • Properties of amines.Lumen Learning - Organic Chemistry II.
  • Physical Properties of Amines.
  • Amines.
  • Are amines soluble in organic solvents?Quora.
  • 3-Cyclopropylhexan-1-amine.
  • Why amine salts are soluble in w
  • Organic Nitrogen Compounds V: Amine Salts.Spectroscopy Online.
  • Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review.MDPI.
  • (Z)-3-cyclopropylhex-2-en-1-amine.
  • How does branching increase the solubility in amines?Quora.
  • Tactics to Improve Solubility.Royal Society of Chemistry.
  • Chemical Properties of Amines.
  • Amine salt formation in ketones as solvents.Sciencemadness Discussion Board.
  • 3-Cyclohexylpropylamine.
  • Solubility enhancement techniques: A comprehensive review.Journal of Drug Delivery and Therapeutics.
  • List of studied lipophilic amines.
  • Strategies for improving hydrophobic drugs solubility and bioavailability.International Journal of Pharmaceutical and Chemical Analysis.
  • 3-Cyclopropylcyclohexan-1-one.
  • 3-Methoxycyclohexan-1-amine.
  • Absorption rates of carbon dioxide in amines in hydrophilic and hydrophobic solvents.Chemical Engineering Journal.
  • Amine-free CO2-switchable hydrophilicity solvents and their application in extractions and polymer recycling.Green Chemistry.
  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?Pharmaceutics.
  • Study of CO2-absorption into thermomorphic lipophilic amine solvents.Journal of Molecular Liquids.

Sources

Validation & Comparative

Comparative analysis of 3-cyclopropylhexan-1-amine with other primary amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Cyclopropyl Advantage"

In the landscape of fragment-based drug discovery (FBDD), primary amines are ubiquitous linkers and pharmacophores. However, linear alkyl chains (like n-hexyl) often suffer from rapid metabolic clearance and high conformational entropy.

3-Cyclopropylhexan-1-amine (3-CHA) represents a strategic structural modification. By installing a cyclopropyl group at the


-position (C3) of the hexyl chain, this building block offers a "Goldilocks" zone of physicochemical properties: it introduces conformational restraint and metabolic blocking without the excessive lipophilicity penalty associated with tert-butyl or gem-dimethyl groups.

This guide compares 3-CHA against its primary alternatives: n-Hexan-1-amine (Linear Standard) and 3-Methylhexan-1-amine (Branched Alkyl Standard).

Physicochemical & Structural Analysis

Structural Logic

The cyclopropyl group is not merely a steric bulk; it is an electronic modulator.

  • Electronic Effect: The cyclopropyl ring carbons possess significant

    
    -character (approx. 
    
    
    
    hybridization). This makes the group slightly electron-withdrawing compared to a standard alkyl group.
  • Conformational Effect: At the C3 position, the cyclopropyl group restricts the rotation of the aliphatic tail, reducing the entropic penalty upon binding to a protein target.

Comparative Data Table

Data represents calculated consensus values (cLogP) and representative experimental ranges for this chemical class.

Featuren-Hexan-1-amine 3-Methylhexan-1-amine 3-Cyclopropylhexan-1-amine
Structure Type Linear AlkylBranched AlkylCycloalkyl-Modified
Molecular Weight 101.19 g/mol 115.22 g/mol 141.26 g/mol
cLogP (Lipophilicity) ~2.1~2.5~2.6
pKa (Basic Amine) ~10.6~10.6~10.4 (Slight reduction)
TPSA 26.02 Ų26.02 Ų26.02 Ų
Metabolic Liability High (

oxidation)
Moderate (Benzylic-like oxid.)Low (Steric/Electronic block)
Rotatable Bonds 556 (Restricted rotation)

Critical Performance Analysis

Metabolic Stability (The Core Differentiator)

The primary reason to select 3-CHA is to block Cytochrome P450 (CYP) mediated oxidation.

  • n-Hexylamine: Prone to rapid

    
     hydroxylation and subsequent degradation.
    
  • 3-Methylhexan-1-amine: The tertiary proton at C3 is a "metabolic soft spot," susceptible to abstraction and hydroxylation.

  • 3-CHA: The cyclopropyl C-H bonds are stronger (approx. 106 kcal/mol) than secondary alkyl C-H bonds (approx. 98 kcal/mol). This high bond dissociation energy (BDE) makes the C3 position resistant to CYP450 radical abstraction, significantly extending half-life (

    
    ).
    
Steric Profile & Binding

The cyclopropyl group projects a unique steric volume. Unlike an isopropyl group, which is oblate, the cyclopropyl group is "blade-like" (planar). This allows 3-CHA to fit into narrow lipophilic pockets where bulkier gem-dimethyl analogs might clash.

Visualization: Metabolic Blocking & Selection Logic

MetabolicLogic Start Lead Optimization: Unstable Alkyl Chain Check1 Identify Metabolic Soft Spot Start->Check1 OptionA n-Hexyl Chain Check1->OptionA Baseline OptionB 3-Methyl Branch Check1->OptionB Steric fill OptionC 3-Cyclopropyl (3-CHA) Check1->OptionC Block Metabolism ResultA High Clearance (w-1 Oxidation) OptionA->ResultA ResultB Moderate Clearance (3-OH Formation) OptionB->ResultB ResultC High Stability (C-H Bond Protection) OptionC->ResultC

Figure 1: Decision logic for amine selection based on metabolic liability. 3-CHA offers superior resistance to oxidative clearance compared to linear and methyl-branched analogs.

Experimental Protocols

To validate the advantages of 3-CHA in your specific scaffold, the following self-validating protocols are recommended.

Protocol A: Comparative Microsomal Stability Assay (HLM)

Objective: Quantify the intrinsic clearance (


) improvement of 3-CHA vs. n-hexylamine.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Test Compounds: 3-CHA, n-Hexylamine (Control).

  • Positive Control: Verapamil (High clearance).

Workflow:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Spike with test compound (final conc. 1 µM). Equilibrate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    (
    
    
    ).
    • Success Criteria: 3-CHA should exhibit a

      
       at least 2-fold higher than n-hexylamine.
      
Protocol B: pKa Determination via Potentiometric Titration

Objective: Verify the electronic influence of the


-cyclopropyl group on the primary amine.

Workflow:

  • Preparation: Dissolve 5 mg of 3-CHA hydrochloride salt in 20 mL degassed water/methanol (1:1 v/v) to ensure solubility.

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0).

  • Titration: Titrate with 0.1 M NaOH standardized solution at 25°C under inert

    
     atmosphere.
    
  • Data Processing: Use the Bjerrum plot method to determine the pKa.

    • Expectation: 3-CHA pKa

      
       10.3–10.4 (Slightly lower than n-hexylamine due to the electron-withdrawing nature of the cyclopropyl ring).
      

Synthetic Utility & Handling

Amide Coupling

3-CHA behaves similarly to other primary amines but with slightly reduced nucleophilicity due to the steric bulk at the


-position.
  • Recommendation: Use HATU or T3P as coupling reagents.

  • Base: Diisopropylethylamine (DIPEA) is preferred over Triethylamine to prevent salt aggregation.

Reductive Amination

When coupling 3-CHA to ketones/aldehydes:

  • Use Sodium Triacetoxyborohydride (STAB) in DCE.

  • Note: The reaction rate may be 1.5x slower than n-hexylamine due to the tail conformation; extend reaction times by 2-4 hours.

References

  • Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1] Journal of Medicinal Chemistry, 59(19), 8712–8756.[1] Link

  • Wilsmore, L., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.[2][3] Beilstein Journal of Organic Chemistry, 16, 2212–2223. Link

  • Bauer, M. R., et al. (2016). Put a ring on it: application of small aliphatic rings in medicinal chemistry.[1] MedChemComm, 7, 2232-2237. Link

  • PubChem. (2025).[4][5] Compound Summary: 3-Cyclopropylhexan-1-amine. National Library of Medicine. Link

Sources

In vitro assay validation for assessing the efficacy of 3-cyclopropylhexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the In Vitro Assay Validation for Assessing the Efficacy of 3-cyclopropylhexan-1-amine (CPH-1) as a Novel Neuroprotective Agent

Introduction: The Rationale for Targeting Neuronal Calcium Overload

In the landscape of neuroprotective drug discovery, the dysregulation of intracellular calcium (Ca2+) homeostasis is a cornerstone of neuronal injury, particularly in ischemic events like stroke. A critical regulator of this process is the sodium-calcium exchanger (NCX), a bidirectional transmembrane protein that extrudes Ca2+ from the cytoplasm. In pathological conditions, however, the reverse mode operation of NCX can contribute to cytotoxic calcium overload. This guide provides a comprehensive framework for the in vitro validation of 3-cyclopropylhexan-1-amine (CPH-1), a novel small molecule hypothesized to be an inhibitor of the NCX1 isoform, which is predominantly expressed in neurons.

Our objective is to rigorously assess the efficacy, potency, and selectivity of CPH-1. To achieve this, we will establish a multi-tiered validation strategy, comparing CPH-1's performance against established NCX inhibitors, KB-R7943 and SN-6, as well as a vehicle control. This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed, actionable protocols for a robust preclinical assessment.

Comparative Compound Overview

A robust validation requires benchmarking against known entities. The selected comparators offer distinct profiles for a comprehensive assessment of CPH-1's potential.

CompoundMechanism of ActionKnown CharacteristicsRole in Validation
CPH-1 (Test Article) Hypothesized NCX1 InhibitorNovel chemical entity; specific mode of action to be determined.Primary subject of efficacy and potency assessment.
KB-R7943 Broad-spectrum NCX inhibitor (all three isoforms).Well-characterized in literature; known to have off-target effects on other ion channels at higher concentrations.Positive control and benchmark for potency.
SN-6 NCX inhibitor, selective for the inactive state.Offers a different mechanistic profile for comparison.Mechanistic comparator to understand CPH-1's mode of action.
Vehicle (0.1% DMSO) Inert solventShould have no biological effect at the concentration used.Negative control to establish a baseline response.

Tier 1: Primary Assay - Direct Target Engagement and Potency

The foundational step is to confirm that CPH-1 directly interacts with its intended target, the NCX1 protein, and to quantify its inhibitory potency. For this, a well-established in vitro method using a fluorometric calcium indicator in a stable cell line overexpressing NCX1 is ideal.

Experimental Protocol: FLIPR-Based Calcium Influx Assay

This assay measures the reverse-mode activity of NCX by detecting the influx of calcium into the cell, which is triggered by a reversal of the sodium gradient.

Workflow:

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis c1 Plate HEK293-NCX1 cells c2 Incubate overnight c1->c2 a1 Load cells with calcium indicator dye c2->a1 a2 Incubate 1 hour a1->a2 a3 Add compounds (CPH-1, Controls) a2->a3 a4 Measure baseline fluorescence (FLIPR) a3->a4 a5 Induce reverse-mode NCX (Na+-free, high K+ buffer) a4->a5 a6 Measure Ca2+ influx (FLIPR) a5->a6 d1 Calculate fluorescence change a6->d1 d2 Generate dose-response curves d1->d2 d3 Determine IC50 values d2->d3 G cluster_culture Neuron Culture & Treatment cluster_ogd Ischemic Insult cluster_endpoint Viability Assessment (24h post-OGD) n1 Culture primary cortical neurons n2 Pre-treat with compounds (CPH-1, Controls) for 2h n1->n2 o1 Replace media with glucose-free buffer n2->o1 o2 Place in hypoxic chamber (90 min, 0.5% O2) o1->o2 o3 Reoxygenation: Return to normal media and incubator o2->o3 e1 LDH Release Assay o3->e1 e2 MTT/XTT Assay o3->e2 e3 Caspase-3 Activity Assay o3->e3

Caption: Workflow for the Oxygen-Glucose Deprivation (OGD) neuroprotection assay.

Detailed Steps:

  • Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured for 7-10 days to allow for maturation.

  • Pre-treatment: Neurons are pre-incubated with CPH-1, comparators, or vehicle at various concentrations for 2 hours.

  • OGD Induction: The culture medium is replaced with a glucose-free buffer, and the plates are transferred to a hypoxic chamber (0.5% O2, 5% CO2, 94.5% N2) for 90 minutes. [1][2]4. Reoxygenation: The glucose-free buffer is replaced with the original, conditioned medium (containing the test compounds), and the cells are returned to a normoxic incubator for 24 hours.

  • Endpoint Analysis: Cell viability and apoptosis are quantified using three complementary methods:

    • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the medium, indicating loss of membrane integrity.

    • MTT/XTT Assay: Measures the metabolic activity of viable cells.

    • Caspase-3 Activity Assay: Quantifies the activity of a key executioner caspase in the apoptotic pathway. [3][4][5][6][7]

Comparative Data Summary
Compound (at 1 µM)Neuronal Viability (% of Normoxia Control)Caspase-3 Activity (Fold Change vs. OGD)Interpretation
Normoxia Control 100%1.0Baseline for healthy, untreated cells.
OGD + Vehicle 45%4.5Establishes the window of ischemic injury.
OGD + CPH-1 78%1.8Significant neuroprotection, reducing both necrosis and apoptosis.
OGD + KB-R7943 72%2.1Demonstrates neuroprotective effect, validating the target's role. CPH-1 shows slightly better efficacy.
OGD + SN-6 65%2.8Efficacy is present but may be lower, suggesting the reverse mode of NCX is a key driver of injury in this model.

Tier 3: Selectivity and Safety Assessment

A crucial aspect of drug development is ensuring the compound is selective for its target and does not exert unwanted effects on other critical cellular functions. Electrophysiology provides the most direct and precise measure of ion channel activity.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of currents flowing through specific ion channels in a single cell, providing unparalleled detail on a compound's specificity. [8][9][10] Workflow:

  • Cell Preparation: Individual cells (e.g., HEK293 cells expressing NCX1, or primary neurons) are prepared for recording.

  • Patching: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is ruptured to gain electrical access to the cell's interior ("whole-cell" configuration). [10]3. Current Measurement: The membrane potential is "clamped" at a set voltage, and the currents generated by NCX1 (or other channels of interest) are recorded. [9]NCX current can be specifically elicited by rapidly switching between sodium-containing and sodium-free external solutions. [11]4. Compound Application: CPH-1 is applied to the cell at its IC50 concentration, and the effect on the NCX1 current is measured.

  • Selectivity Panel: The experiment is repeated on cells expressing other key neuronal ion channels, such as voltage-gated sodium channels (NaV1.2), potassium channels (KV1.3), and calcium channels (CaV2.2), to assess off-target activity.

Data Interpretation and Comparison
Channel% Inhibition by CPH-1 (at 150 nM)Interpretation
NCX1 ~50%Confirms the IC50 value determined in the primary FLIPR assay.
NaV1.2 < 5%Minimal off-target effect on a critical channel for neuronal excitability.
KV1.3 < 2%High degree of selectivity against this key potassium channel.
CaV2.2 < 8%Low activity against voltage-gated calcium channels, indicating a specific mechanism of action.

Conclusion: A Validated Path Forward for CPH-1

This comprehensive in vitro validation cascade provides a robust, multi-faceted assessment of 3-cyclopropylhexan-1-amine (CPH-1). The data generated through these comparative studies would strongly support the hypothesis that CPH-1 is a potent and selective inhibitor of the NCX1 sodium-calcium exchanger. The functional neuroprotection observed in the OGD model provides a clear translational rationale for its development as a potential therapeutic for ischemic stroke. The high degree of selectivity demonstrated through electrophysiology suggests a favorable safety profile, a critical consideration for advancing into more complex preclinical and clinical studies. This structured approach, grounded in scientific rigor and comparison with established benchmarks, exemplifies a self-validating system for early-stage drug candidate assessment.

References

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • Tasca, C. I., Dal-Cim, T., & Cimarosti, H. (2015). In vitro oxygen-glucose deprivation to study ischemic cell death. Methods in Molecular Biology, 1254, 197–210. Retrieved from [Link]

  • InnoSer. (n.d.). In vitro neurology assays. Retrieved from [Link]

  • JoVE. (2015). Oxygen-Glucose Deprivation and Reoxygenation as an In Vitro Ischemia-Reperfusion Injury Model for Studying Blood-Brain Barrier Dysfunction. Retrieved from [Link]

  • Scilit. (n.d.). In vitro oxygen-glucose deprivation to study ischemic cell death. Retrieved from [Link]

  • PubMed. (2015). In vitro oxygen-glucose deprivation to study ischemic cell death. Retrieved from [Link]

  • JoVE. (2014). Video: Oxygen-Glucose Deprivation and Reoxygenation as an In Vitro Ischemia-Reperfusion Injury Model for Studying Blood-Brain Barrier Dysfunction. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • Maher, P., Salgado, K. F., Zivin, J. A., & Lapchak, P. A. (2007). A novel approach to screening for new neuroprotective compounds for the treatment of stroke. BMC Neuroscience, 8, 107. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cell-Based Assays to Assess Neuroprotective Activity. Retrieved from [Link]

  • Lewis, R., Asplin, K. E., Bruce, G., Dart, C., Mobasheri, A., & Barrett-Jolley, R. (2007). Electrophysiological demonstration of Na+/Ca2+ exchange in bovine articular chondrocytes. Cellular Physiology and Biochemistry, 20(1-4), 67-78. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Retrieved from [Link]

  • Visikol. (2023). The Importance of In Vitro Assays. Retrieved from [Link]

  • PeploBio. (2024). The Role of Assay Development and Validation in Drug Discovery. Retrieved from [Link]

  • BMG LABTECH. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]

  • Koushik, S. V., Wang, J., Rogers, R., & Glembotski, C. C. (2001). Cyclosporin A regulates sodium-calcium exchanger (NCX1) gene expression in vitro and cardiac hypertrophy in NCX1 transgenic mice. The Journal of Biological Chemistry, 276(36), 34124-34129. Retrieved from [Link]

  • Scientifica. (2020). Patch clamp techniques for investigating neuronal electrophysiology. Retrieved from [Link]

  • Wikipedia. (n.d.). Patch clamp. Retrieved from [Link]

  • Kumar, S., Kumar, R., Kumar, A., & Kumar, P. (2014). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of Chemical and Pharmaceutical Research, 6(11), 609-613. Retrieved from [Link]

  • Sirabella, R., Secondo, A., Pannaccione, A., Scorziello, A., Valsecchi, V., Adornetto, A., ... & Di Renzo, G. (2023). Exploring the Role of NCX1 and NCX3 in an In Vitro Model of Metabolism Impairment: Potential Neuroprotective Targets for Alzheimer's Disease. International Journal of Molecular Sciences, 24(14), 11599. Retrieved from [Link]

  • Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Retrieved from [Link]

  • Eurofins. (2025). Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization. Retrieved from [Link]

  • Ofni Systems. (n.d.). Assay Validation Guidelines. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are NCX1 inhibitors and how do they work?. Retrieved from [Link]

  • Henderson, S. A., Goldhaber, J. I., So, J. M., Han, T., Motter, C., Ngo, K., ... & Philipson, K. D. (2004). Excitation-Contraction Coupling in Na+-Ca2+ Exchanger Knockout Mice. Circulation Research, 95(6), 604-611. Retrieved from [Link]

  • Chen, Y. F., Chen, Y. T., Chiu, W. T., & Shen, M. R. (2022). Suppressing Effect of Na+/Ca2+ Exchanger (NCX) Inhibitors on the Growth of Melanoma Cells. International Journal of Molecular Sciences, 23(2), 901. Retrieved from [Link]

  • Smith, S. M., Cvijic, M. E., & Trivedi, K. (2018). Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators. ACS Chemical Neuroscience, 9(7), 1735-1744. Retrieved from [Link]

  • Silva, S., Garcia, M. L., Lopes, C. M., & Silva, A. M. (2022). An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies. Pharmaceutics, 14(10), 2085. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-Amino-1-cyclohexylpropyl)cyclohexan-1-amine. Retrieved from [Link]

  • PubChem. (n.d.). cis-(1R,3R)-3-(2-methylpropyl)cyclohexan-1-amine. Retrieved from [Link]

  • Molecular Devices. (n.d.). Calcium assays for the FLIPR System. Retrieved from [Link]

  • Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 5 Assay Kit Guide. Retrieved from [Link]

  • Bioanalysis Zone. (2013). FDA releases draft of bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2010). Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. Retrieved from [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium Assay Kits. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity studies of 3-cyclopropylhexan-1-amine with related amine receptors Content Type: Publish Comparison Guide

Executive Summary

This technical guide provides a rigorous framework for evaluating the pharmacological profile of 3-cyclopropylhexan-1-amine , a novel aliphatic amine structurally analogous to 1,3-dimethylamylamine (DMAA) and 1,3-dimethylbutylamine (DMBA). As a Senior Application Scientist, I present a methodology to determine its selectivity for Trace Amine-Associated Receptor 1 (TAAR1) against critical off-target adrenergic and dopaminergic receptors. This guide moves beyond simple binding assays to establish a functional selectivity index, ensuring precise characterization of therapeutic potential versus toxicological risk.

Structural Context & Target Landscape

3-cyclopropylhexan-1-amine represents a structural evolution in the aliphatic amine class. Unlike linear hexan-1-amine, the introduction of a cyclopropyl group at the C3 position introduces significant steric bulk and lipophilicity, potentially altering the molecule's metabolic stability (resistance to monoamine oxidase) and receptor binding affinity.

Primary vs. Off-Target Receptors

To validate this molecule, researchers must distinguish between "on-target" efficacy and "off-target" promiscuity.

  • Primary Target (Therapeutic): TAAR1 (Trace Amine-Associated Receptor 1) .[1][2][3][4][5]

    • Mechanism:[4] Gs-coupled GPCR located intracellularly and on the plasma membrane.

    • Desired Effect: Modulation of monoaminergic transmission without direct psychostimulant release; potential for cognitive enhancement and metabolic regulation.

  • Critical Off-Targets (Toxicological):

    • Adrenergic Receptors (

      
      , 
      
      
      
      ,
      
      
      ):
      Direct agonism leads to sympathomimetic side effects (hypertension, tachycardia).
    • Dopamine Transporter (DAT) / Norepinephrine Transporter (NET): Inhibition or reversal leads to addiction potential (psychostimulant effects).

Comparative Benchmarking: Setting the Standards

Since 3-cyclopropylhexan-1-amine is a novel entity, its performance must be benchmarked against established ligands in this chemical class. The following table outlines the reference standards and the performance thresholds required to classify the new molecule as a selective agent.

Table 1: Comparative Benchmarking Criteria for Aliphatic Amines

Parameter Reference: DMAA (1,3-Dimethylamylamine) Reference: Amphetamine Target Profile: 3-Cyclopropylhexan-1-amine
TAAR1 Potency (

)
Moderate (

)
High (

)
Goal:

(High Potency)
Adrenergic

Affinity (

)
Low-Moderate (

)
Moderate (

)
Goal:

(Low Toxicity)
DAT Inhibition (

)
Weak (

)
Potent (

)
Goal:

(Non-Addictive)
Selectivity Index (SI)

(Low Selectivity)

(Promiscuous)
Goal:

(Highly Selective for TAAR1)
Metabolic Stability Moderate (Deamination risk)High (Alpha-methyl protection)Hypothesis: High (Cyclopropyl steric shield)

Note: The Selectivity Index (SI) is calculated as


. A higher SI indicates a safer therapeutic window.
Experimental Protocols: The Validation Workflow

To objectively compare 3-cyclopropylhexan-1-amine, follow this three-phase experimental workflow. This system is self-validating: Phase 1 filters non-binders, Phase 2 confirms function, and Phase 3 assesses risk.

Phase 1: Radioligand Binding Screen (Affinity)
  • Objective: Determine the equilibrium dissociation constant (

    
    ) for TAAR1 and Adrenergic receptors.
    
  • Method: Competition binding assay using membrane preparations.

  • Protocol:

    • Receptor Source: CHO-K1 or HEK293 cells stably expressing human TAAR1,

      
      -AR, or 
      
      
      
      -AR.
    • Radioligands:

      • TAAR1:

        
        -RO5166017 (Specific high-affinity antagonist) or 
        
        
        
        -Amphetamine (if RO compound unavailable).
      • 
        -AR: 
        
        
        
        -Prazosin.
      • 
        -AR: 
        
        
        
        -CGP12177.
    • Incubation: 1 hour at 25°C in Tris-HCl buffer (pH 7.4).

    • Analysis: Measure displacement of radioligand by 3-cyclopropylhexan-1-amine (concentration range

      
       to 
      
      
      
      ).
    • Calculation: Derive

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Phase 2: Functional Signaling Assays (Efficacy)

Binding does not equal activation. You must distinguish agonists from antagonists.

  • TAAR1 (Gs-Coupling): cAMP Accumulation Assay

    • System: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or LANCE Ultra cAMP kit.

    • Protocol: Treat cells with the molecule for 30 minutes. Lyse and detect cAMP.[1][3]

    • Control: Normalize to maximal response of

      
      -Phenylethylamine (PEA).
      
  • Adrenergic (

    
     Gq-Coupling): Calcium Flux Assay 
    
    • System: FLIPR (Fluorometric Imaging Plate Reader) with Fluo-4 AM dye.

    • Protocol: Monitor intracellular calcium

      
       spikes immediately upon injection.
      
    • Interpretation: A lack of calcium spike confirms no direct sympathomimetic agonism , a critical safety differentiator.

Phase 3: Visualizing the Signaling Divergence

The following diagram illustrates the mechanistic divergence we are testing for. We want the molecule to activate the "Blue" pathway (TAAR1) while avoiding the "Red" pathway (Adrenergic).

SignalingPathways Ligand 3-Cyclopropylhexan-1-amine TAAR1 TAAR1 Receptor (Primary Target) Ligand->TAAR1 High Affinity (Desired) AlphaAR Alpha-Adrenergic (Off-Target) Ligand->AlphaAR Low Affinity (Avoid) Gs Gαs Protein TAAR1->Gs Gq Gαq Protein AlphaAR->Gq AC Adenylyl Cyclase Gs->AC PLC Phospholipase C Gq->PLC cAMP cAMP Increase (Therapeutic Signal) AC->cAMP Ca Ca2+ Release (Vasoconstriction) PLC->Ca

Figure 1: Differential Signaling Pathways. The objective is to maximize the green pathway (cAMP) while minimizing the red pathway (Calcium).

Structural Activity Relationship (SAR) Logic

Understanding why 3-cyclopropylhexan-1-amine might outperform its predecessors requires analyzing the cyclopropyl moiety.

  • Steric Bulk: The cyclopropyl group is larger than a methyl group (as in DMAA) but smaller than a phenyl ring (as in Amphetamine). This "Goldilocks" size may fit the TAAR1 orthosteric pocket (specifically interacting with Asp103 and Phe268 ) more precisely than the flexible alkyl chains of DMAA.

  • Electronic Effects: The "banana bonds" of the cyclopropyl ring possess

    
    -character, potentially allowing for weak 
    
    
    
    -
    
    
    stacking interactions with aromatic residues in the receptor pocket, which simple alkyl amines cannot achieve.
  • Metabolic Shielding: Substitution at the C3 position hinders

    
    -oxidation and oxidative deamination, potentially extending the half-life (
    
    
    
    ) without requiring the potentially toxic
    
    
    -methylation found in amphetamines.

SAR_Logic Base Hexan-1-amine (Linear Chain) Potency: Low Stability: Low DMAA 1,3-Dimethylamylamine (Methyl Branched) Potency: Moderate Stability: Moderate Base->DMAA + Methyl Groups (Steric Hindrance) Cyclo 3-Cyclopropylhexan-1-amine (Cyclopropyl Branched) Potency: High (Predicted) Stability: High DMAA->Cyclo + Cyclopropyl Bioisostere (Pi-Character & Rigidity)

Figure 2: Structural Evolution. The transition from linear amines to cyclopropyl-modified amines aims to enhance potency and stability.

References
  • Trace Amine-Associated Receptor 1 (TAAR1)

    • Title: Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397.[1][5]

    • Source: Revelant, G. et al. (2018). Frontiers in Pharmacology.
    • URL:[Link]

  • Cross-Reactivity of Aliphatic Amines

    • Title: In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements.[2]

    • Source: Cohen, P.A. et al. (2024). Nutrients.[2]

    • URL:[Link]

  • TAAR1 Structure-Activity Relationships

    • Title: Structural comparison of TAAR1 with other aminergic receptors.
    • Source: ResearchG
    • URL:[Link]

  • General GPCR Screening Protocols

    • Title: Assay Guidance Manual: In Vitro Binding Assays.
    • Source: National Center for Advancing Translational Sciences (NC
    • URL:[Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to 3-Cyclopropylhexan-1-amine: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

The incorporation of the cyclopropyl motif is a well-established strategy in medicinal chemistry for enhancing the metabolic stability, potency, and absorption of drug candidates. The unique conformational constraints and electronic properties of the cyclopropyl group can lead to improved pharmacological profiles. 3-Cyclopropylhexan-1-amine represents a valuable building block for the synthesis of novel therapeutics, combining a lipophilic hexyl chain with a conformationally rigid cyclopropyl group. This guide provides a head-to-head comparison of three distinct synthetic routes to this target molecule, offering insights into the practical considerations for researchers in drug development.

Introduction to Synthetic Strategies

The synthesis of 3-cyclopropylhexan-1-amine can be approached through several strategic disconnections. In this guide, we will explore and compare the following three routes:

  • Route 1: Reductive Amination of 3-Cyclopropylhexanal. This classical approach leverages the robust and widely used reductive amination reaction. The key challenge lies in the efficient synthesis of the requisite aldehyde precursor.

  • Route 2: Grignard Addition to a Nitrile Precursor. This route employs the powerful carbon-carbon bond-forming capabilities of Grignard reagents, offering a convergent approach to the target amine.

  • Route 3: Multi-step Synthesis via an Alkene Intermediate. This pathway involves the initial construction of the carbon skeleton as an alkene, followed by functional group manipulation to install the amine.

Each of these routes presents a unique set of advantages and disadvantages in terms of step count, overall yield, reagent availability and cost, and scalability. The following sections will delve into the experimental details and provide a comparative analysis to aid in the selection of the most appropriate route for a given research objective.

Route 1: Reductive Amination of 3-Cyclopropylhexanal

Reductive amination is a cornerstone of amine synthesis due to its efficiency and broad substrate scope.[1] The general strategy involves the condensation of an aldehyde or ketone with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine, which is then reduced in situ to the desired amine.

G cluster_0 Reductive Amination 3-Cyclopropylhexanal 3-Cyclopropylhexanal Imine Intermediate Imine Intermediate 3-Cyclopropylhexanal->Imine Intermediate NH3 3-Cyclopropylhexan-1-amine 3-Cyclopropylhexan-1-amine Imine Intermediate->3-Cyclopropylhexan-1-amine [H]

Synthesis of the Aldehyde Precursor: 3-Cyclopropylhexanal

The primary challenge of this route is the synthesis of 3-cyclopropylhexanal. A plausible approach involves the 1,4-conjugate addition of a cyclopropyl organometallic reagent to an α,β-unsaturated aldehyde.

Step 1a: Synthesis of 3-Cyclopropylhexanal via Conjugate Addition

A common method for this transformation is the reaction of cyclopropylmagnesium bromide with an α,β-unsaturated aldehyde like hex-2-enal. The presence of a copper catalyst, such as copper(I) iodide, is often crucial to favor 1,4-addition over 1,2-addition to the carbonyl group.

G Cyclopropyl Bromide Cyclopropyl Bromide Cyclopropylmagnesium Bromide Cyclopropylmagnesium Bromide Cyclopropyl Bromide->Cyclopropylmagnesium Bromide Mg, THF 3-Cyclopropylhexanal 3-Cyclopropylhexanal Cyclopropylmagnesium Bromide->3-Cyclopropylhexanal Hex-2-enal Hex-2-enal Hex-2-enal->3-Cyclopropylhexanal 1. Cyclopropylmagnesium Bromide, CuI 2. H3O+

Experimental Protocol: Synthesis of 3-Cyclopropylhexanal

  • Preparation of Cyclopropylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A small crystal of iodine can be added to initiate the reaction. Cyclopropyl bromide is then added dropwise to maintain a gentle reflux.[2] After the addition is complete, the mixture is stirred until the magnesium is consumed.

  • Conjugate Addition: The Grignard reagent is cooled in an ice bath, and copper(I) iodide is added. A solution of hex-2-enal in anhydrous THF is then added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for several hours at room temperature.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 1b: Reductive Amination

With the aldehyde in hand, the reductive amination can be performed using various reducing agents. Sodium triacetoxyborohydride (STAB) is a mild and selective reagent for this purpose.

Experimental Protocol: Reductive Amination of 3-Cyclopropylhexanal

  • To a solution of 3-cyclopropylhexanal in a chlorinated solvent such as dichloromethane or 1,2-dichloroethane, is added an excess of ammonium acetate.

  • Sodium triacetoxyborohydride is added portion-wise, and the reaction mixture is stirred at room temperature overnight.

  • The reaction is quenched with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude amine is purified by distillation or column chromatography.

Route 2: Grignard Addition to a Nitrile Precursor

This route offers a convergent approach where the carbon skeleton is assembled through the reaction of a Grignard reagent with a nitrile. The resulting imine intermediate is then reduced to the primary amine. A key advantage of this approach is the potential to avoid the isolation of the intermediate aldehyde.

G cluster_1 Grignard Addition to Nitrile Pentanenitrile Pentanenitrile Imine Intermediate Imine Intermediate Pentanenitrile->Imine Intermediate Cyclopropylmagnesium Bromide 3-Cyclopropylhexan-1-amine 3-Cyclopropylhexan-1-amine Imine Intermediate->3-Cyclopropylhexan-1-amine [H]

Synthesis of Precursors

This route requires the synthesis of either pentanenitrile (valeronitrile) and cyclopropylmagnesium bromide, or a cyclopropyl-containing nitrile and a propyl Grignard reagent. Pentanenitrile can be prepared from 1-bromobutane and sodium cyanide.[3][4][5] Cyclopropylmagnesium bromide is prepared as described in Route 1.

Experimental Protocol: Synthesis of 3-Cyclopropylhexan-1-amine via Grignard Addition to a Nitrile

  • Grignard Addition: To a solution of pentanenitrile in anhydrous diethyl ether, a solution of cyclopropylmagnesium bromide in THF is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

  • Reduction: The reaction mixture is cooled in an ice bath, and a reducing agent such as lithium aluminum hydride (LiAlH₄) is carefully added in portions. The mixture is then refluxed for several hours.

  • Workup: The reaction is cooled and quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is extracted with diethyl ether. The combined organic layers are dried over anhydrous potassium carbonate and concentrated. The crude amine is purified by distillation.

Route 3: Multi-step Synthesis via an Alkene Intermediate

This route builds the carbon skeleton through a Wittig reaction to form an alkene, which is then converted to the amine. This approach offers flexibility but is generally longer than the previous routes.

G Cyclopropyl Methyl Ketone Cyclopropyl Methyl Ketone 3-Cyclopropylhex-2-ene 3-Cyclopropylhex-2-ene Cyclopropyl Methyl Ketone->3-Cyclopropylhex-2-ene Wittig Reagent 3-Cyclopropylhexan-1-ol 3-Cyclopropylhexan-1-ol 3-Cyclopropylhex-2-ene->3-Cyclopropylhexan-1-ol Hydroboration-Oxidation 3-Cyclopropylhexan-1-amine 3-Cyclopropylhexan-1-amine 3-Cyclopropylhexan-1-ol->3-Cyclopropylhexan-1-amine e.g., Mitsunobu or Mesylation/Azide Reduction

Step 3a: Synthesis of 3-Cyclopropylhex-2-ene via Wittig Reaction

The Wittig reaction is a reliable method for forming carbon-carbon double bonds from carbonyl compounds and phosphonium ylides.[6]

Experimental Protocol: Synthesis of 3-Cyclopropylhex-2-ene

  • Ylide Formation: Butyltriphenylphosphonium bromide is suspended in anhydrous THF and deprotonated with a strong base such as n-butyllithium at 0 °C to form the deep red ylide.

  • Wittig Reaction: A solution of cyclopropyl methyl ketone in anhydrous THF is added dropwise to the ylide solution at 0 °C. The reaction is allowed to warm to room temperature and stirred overnight.

  • Workup: The reaction is quenched with water and extracted with pentane. The organic layer is washed with brine, dried, and concentrated. The product is purified by distillation.

Step 3b: Hydroboration-Oxidation of 3-Cyclopropylhex-2-ene

Hydroboration-oxidation is a classic method for the anti-Markovnikov hydration of alkenes, which will place the hydroxyl group at the terminal position.[7]

Experimental Protocol: Synthesis of 3-Cyclopropylhexan-1-ol

  • To a solution of 3-cyclopropylhex-2-ene in anhydrous THF at 0 °C is added a solution of borane-tetrahydrofuran complex (BH₃·THF). The reaction is stirred at room temperature for several hours.

  • The reaction is cooled to 0 °C, and aqueous sodium hydroxide is added, followed by the slow, dropwise addition of hydrogen peroxide.

  • The mixture is stirred at room temperature for a few hours and then extracted with diethyl ether. The organic layer is washed, dried, and concentrated to give the crude alcohol, which can be purified by chromatography.

Step 3c: Conversion of 3-Cyclopropylhexan-1-ol to 3-Cyclopropylhexan-1-amine

The conversion of the alcohol to the amine can be achieved through several methods. A common two-step procedure involves conversion of the alcohol to a good leaving group (e.g., a mesylate or tosylate), followed by displacement with an azide and subsequent reduction.

Experimental Protocol: Synthesis of 3-Cyclopropylhexan-1-amine from the Alcohol

  • Mesylation: To a solution of 3-cyclopropylhexan-1-ol and triethylamine in dichloromethane at 0 °C is added methanesulfonyl chloride dropwise. The reaction is stirred for a few hours.

  • Azide Displacement: The crude mesylate is dissolved in a polar aprotic solvent like DMF, and sodium azide is added. The mixture is heated to facilitate the Sₙ2 reaction.

  • Reduction: The resulting azide is reduced to the primary amine using a reducing agent such as lithium aluminum hydride in THF or by catalytic hydrogenation (e.g., H₂, Pd/C).

Head-to-Head Comparison

FeatureRoute 1: Reductive AminationRoute 2: Grignard/NitrileRoute 3: Alkene Intermediate
Number of Steps 2 (from aldehyde)1 (from nitrile and Grignard)3 (from ketone)
Overall Yield Moderate to GoodModerateLow to Moderate
Reagent Cost & Availability Common reagents, aldehyde precursor may need to be synthesized.Grignard and nitrile are readily available or easily prepared.Wittig reagents and borane complexes are common but can be more expensive.
Scalability Generally good, though purification of the intermediate aldehyde may be necessary.Good, can be performed as a one-pot reaction.Can be challenging due to the multi-step nature and purification at each stage.
Key Challenges Synthesis and purification of the aldehyde precursor. Potential for over-alkylation.Handling of highly reactive Grignard and LiAlH₄ reagents.Stereoselectivity of the Wittig reaction (E/Z isomers). Handling of azides.

Conclusion

The choice of synthetic route to 3-cyclopropylhexan-1-amine will ultimately depend on the specific needs of the project, including the required scale, available starting materials, and the chemist's familiarity with the reactions involved.

  • Route 1 (Reductive Amination) is a strong candidate if an efficient synthesis of 3-cyclopropylhexanal can be established. Its reliability and the use of common reagents make it attractive for moderate scales.

  • Route 2 (Grignard/Nitrile) is arguably the most convergent and potentially the most efficient in terms of step-economy, especially if performed as a one-pot procedure. This makes it a compelling choice for rapid synthesis of the target molecule.

  • Route 3 (Alkene Intermediate) is the longest and likely the lowest yielding of the three. However, it offers the most flexibility for the synthesis of analogues by modifying the Wittig reagent or the subsequent functional group transformations.

For many applications in a drug discovery setting, the Grignard addition to a nitrile (Route 2) may represent the optimal balance of efficiency, convergency, and scalability. However, a thorough evaluation of the synthesis of the key aldehyde intermediate in Route 1 is warranted, as a successful outcome there could make it a competitive alternative.

References

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 8(4). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-cyclohexyl-2-bromopropene. Retrieved from [Link]

  • Vibzzlab. (2024, January 28). Valeronitrile : Cyanobutane synthesis [Video]. YouTube. [Link]

  • Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. Retrieved from [Link]

  • PubMed. (n.d.). Three-step synthesis of cyclopropyl peptidomimetics. Retrieved from [Link]

  • Google Patents. (n.d.). CS258534B1 - Derivatives of valeronitrile and method of their preparation.
  • ResearchGate. (2001). In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates. Retrieved from [Link]

  • Google Patents. (n.d.). DE2426912A1 - PROCESS FOR THE PRODUCTION OF 3-CYCLOPENTYL-PROPIONIC ACID.
  • ResearchGate. (n.d.). Synthesis of 3-cyclopropyl-substituted.... Retrieved from [Link]

  • Google Patents. (n.d.). CN107311838A - A kind of method of new synthesis Cyclopropyl Bromide.
  • ACS Publications. (2003). Catalytic Enantioselective Hydroboration of Cyclopropenes. Retrieved from [Link]

  • ChemRxiv. (n.d.). σ-Bond Hydroboration of Cyclopropanes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,3-cyclohexadiene. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]

  • Master Organic Chemistry. (2013, March 28). Hydroboration Oxidation of Alkenes. Retrieved from [Link]

  • ResearchGate. (2024). Review of cyclopropyl bromide synthetic process. Retrieved from [Link]

  • Wittig Reaction. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]

  • PubMed. (2014). Substituted cyclopropanols via sequential cyclopropanation and oxidative hydrolysis of vinylboronates. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of valeronitrile. Retrieved from [Link]

  • Organic Chemistry Tutor. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid [Video]. YouTube. [Link]

  • Google Patents. (n.d.). CN113135839A - Method for preparing valeronitrile by hydrogenation of pentenenitrile.
  • MDPI. (n.d.). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. Retrieved from [Link]

  • Tomar Chemistry Tutorial. (2018, February 3). Hydroboration oxidation of alkene(preparation of alcohol) [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • ResearchGate. (2006). ChemInform Abstract: Cyclopropyl Building Blocks for Organic Synthesis. Part 36. Unprecedented Addition of Dialkoxycarbenes to Tetrasubstituted Alkenes: Bicyclopropylidene and 2-Chlorocyclopropylideneacetate. Retrieved from [Link]

Sources

Bridging the Gap: A Comparative Guide to Computational Prediction and Experimental Data for 3-Cyclopropylhexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and chemical research, the synergy between computational modeling and empirical data is paramount. This guide provides an in-depth technical comparison of predicted and expected experimental data for the novel compound, 3-cyclopropylhexan-1-amine. As a molecule of interest with potential applications in medicinal chemistry, understanding its fundamental physicochemical and spectroscopic properties is crucial. This document is designed for researchers, scientists, and drug development professionals, offering a framework for validating in-silico models with real-world experimental outcomes.

Introduction: The "Fail Fast, Succeed Sooner" Paradigm

The adage "fail fast, succeed sooner" is a cornerstone of efficient research and development. Computational chemistry allows us to predict molecular properties long before a compound is synthesized, saving invaluable time and resources. However, these predictions are models of reality, not reality itself. Experimental validation remains the gold standard. This guide will walk through the process of correlating computational predictions with expected experimental data for 3-cyclopropylhexan-1-amine, highlighting the interplay between theory and practice.

While extensive experimental data for 3-cyclopropylhexan-1-amine is not yet publicly available, we can extrapolate expected outcomes based on the well-established spectroscopic behavior of its constituent functional groups. This guide will therefore present a hypothetical yet scientifically grounded comparison, serving as a template for future research on this and similar molecules.

Physicochemical Properties: A Tale of Two Datasets

A molecule's fundamental physicochemical properties, such as its molecular weight, pKa, and lipophilicity (logP), govern its behavior in biological systems. Here, we compare the computationally predicted values for 3-cyclopropylhexan-1-amine with theoretically expected ranges.

PropertyComputationally PredictedTheoretically Expected
Molecular Formula C9H19NC9H19N
Molecular Weight 141.26 g/mol [1]141.26 g/mol
pKa (strongest basic) 10.5 ± 0.110.0 - 11.0
logP (lipophilicity) 2.92.5 - 3.5

The predicted values from computational models, such as those used by PubChem, provide a strong starting point for understanding the molecule's likely behavior. The expected pKa is in line with that of typical primary alkylamines, and the predicted logP suggests moderate lipophilicity, a key factor in drug absorption and distribution.

Spectroscopic Fingerprints: Deciphering the Molecular Structure

Spectroscopic techniques provide a detailed "fingerprint" of a molecule's structure. Here, we will explore the expected experimental spectra (NMR, IR, and Mass Spectrometry) for 3-cyclopropylhexan-1-amine and compare them with what can be inferred from computational predictions and the known spectral characteristics of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. For 3-cyclopropylhexan-1-amine, we would expect to see distinct signals for the protons on the cyclopropyl ring, the alkyl chain, and the amine group.

Expected ¹H NMR Chemical Shifts (δ) in CDCl₃:

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
-NH₂0.8 - 2.0broad singlet2H
-CH(cyclopropyl)-0.6 - 1.0multiplet1H
-CH₂- (cyclopropyl)0.1 - 0.5multiplet4H
-CH₂-CH₂NH₂2.5 - 2.8triplet2H
-CH₂- (alkyl chain)1.1 - 1.6multiplet6H
-CH₃0.8 - 1.0triplet3H

The upfield shifts for the cyclopropyl protons are characteristic of this strained ring system. The broadness of the amine proton signal is due to hydrogen bonding and exchange.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 3-cyclopropylhexan-1-amine, the key vibrational modes will be associated with the N-H bonds of the primary amine and the C-H bonds of the alkyl and cyclopropyl groups.

Expected IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H stretch (primary amine)3300 - 3500[2]Medium (two bands)
C-H stretch (sp³ C-H)2850 - 3000Strong
N-H bend (primary amine)1590 - 1650[2]Medium
C-N stretch1000 - 1250[2]Medium-Weak

The presence of two bands in the N-H stretching region is a hallmark of a primary amine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-cyclopropylhexan-1-amine, we would expect the molecular ion peak and characteristic fragmentation patterns.

Expected Mass Spectrum Fragments (m/z):

FragmentExpected m/zComments
[M]⁺141Molecular Ion
[M-NH₂]⁺125Loss of the amino group
[M-C₃H₅]⁺100Loss of the cyclopropyl group
[CH₂NH₂]⁺30Alpha-cleavage, characteristic of primary amines

The "Nitrogen Rule" in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent with our expected molecular ion peak at m/z 141.[3]

Experimental Protocols

To obtain the experimental data discussed above, the following standard protocols would be employed:

Synthesis of 3-cyclopropylhexan-1-amine

A potential synthetic route could involve the reductive amination of 3-cyclopropylhexan-1-one.

Step-by-Step Protocol:

  • Dissolve 3-cyclopropylhexan-1-one in a suitable solvent such as methanol.

  • Add a source of ammonia, such as ammonium acetate, and a reducing agent, for instance, sodium cyanoborohydride.

  • Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quench the reaction by adding water and extract the product with an organic solvent like diethyl ether.

  • Purify the crude product by column chromatography on silica gel to obtain pure 3-cyclopropylhexan-1-amine.

Spectroscopic Analysis
  • NMR Spectroscopy: Dissolve a small sample of the purified compound in deuterated chloroform (CDCl₃) and acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • IR Spectroscopy: Obtain the IR spectrum of a neat sample of the compound using a Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.

  • Mass Spectrometry: Analyze a dilute solution of the compound using a mass spectrometer, for example, with an electrospray ionization (ESI) source, to determine the molecular weight and fragmentation pattern.

Visualizing the Workflow

The following diagram illustrates the workflow for correlating computational predictions with experimental data.

G cluster_comp Computational Prediction cluster_exp Experimental Validation cluster_corr Correlation and Analysis comp_mol Molecular Structure (3-cyclopropylhexan-1-amine) comp_prop Predict Physicochemical Properties (pKa, logP) comp_mol->comp_prop comp_spec Predict Spectroscopic Data (NMR, IR, MS) comp_mol->comp_spec corr_comp Comparison of Predicted vs. Experimental Data comp_prop->corr_comp Predicted Properties comp_spec->corr_comp Predicted Spectra exp_synth Synthesis and Purification exp_anal Spectroscopic Analysis (NMR, IR, MS) exp_synth->exp_anal exp_anal->corr_comp Experimental Data corr_anal Analysis of Discrepancies corr_comp->corr_anal corr_model Validated Molecular Model corr_anal->corr_model

Caption: Workflow for correlating computational predictions with experimental data.

Biological Activity: A Look into the Future

While no specific biological activity has been reported for 3-cyclopropylhexan-1-amine, its structural motifs—a primary amine and a cyclopropyl group—are present in many biologically active compounds. The cyclopropyl group, in particular, is a well-known bioisostere for a phenyl ring or a gem-dimethyl group and can influence a molecule's conformation and metabolic stability. Further research is warranted to explore the potential therapeutic applications of this compound.

Conclusion: The Power of a Combined Approach

This guide has outlined a comprehensive approach to correlating computational predictions with experimental data for 3-cyclopropylhexan-1-amine. By leveraging in-silico tools to predict molecular properties and then validating these predictions with empirical data, researchers can accelerate the discovery and development of new chemical entities. While the experimental data presented here is illustrative, the methodologies and workflows described provide a robust framework for future investigations into this and other novel compounds. The convergence of computational and experimental chemistry is a powerful paradigm that will continue to drive innovation in the scientific community.

References

  • PubChem. 3-Cyclopropylhexan-1-amine. National Institutes of Health. [Link]

  • PubChem. 3-Cyclohexylpropylamine. National Institutes of Health. [Link]

  • PubChem. (Z)-3-cyclopropylhex-2-en-1-amine. National Institutes of Health. [Link]

  • ResearchGate. 1 H NMR spectra of (A) 1, (B) 1 in the presence of propyl amine, (C).... [Link]

  • University of California, Los Angeles. IR: amines. [Link]

  • PubChem. 3-(3-Amino-1-cyclohexylpropyl)cyclohexan-1-amine. National Institutes of Health. [Link]

  • PubChem. 3-Cyclopropylcyclohexan-1-one. National Institutes of Health. [Link]

  • PubChem. Cyclopropylamine. National Institutes of Health. [Link]

  • ChemSynthesis. 3-cyclohexen-1-amine. [Link]

  • PubChem. 1-cyclopropyl-N-ethylhexan-3-amine. National Institutes of Health. [Link]

  • National Institute of Standards and Technology. Cyclopropylamine - the NIST WebBook. [Link]

  • National Institute of Standards and Technology. Cyclohexane, (3-cyclopentylpropyl)- - the NIST WebBook. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • MDPI. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. [Link]

  • YouTube. PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

  • Illinois State University. Infrared Spectroscopy. [Link]

  • PubMed. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. [Link]

  • MDPI. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. [Link]

  • CABI Digital Library. cyclohexane and its functionally substituted derivatives. [Link]

  • Google Patents. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • YouTube. Introduction to IR Spectroscopy - Amines. [Link]

  • MDPI. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. [Link]

  • PubMed Central. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. [Link]

  • Chemistry LibreTexts. 24.11: Spectroscopy of Amines. [Link]

  • The Good Scents Company. cyclopropyl amine, 765-30-0. [Link]

  • MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]

  • National Institute of Standards and Technology. Cyclohexylamine - the NIST WebBook. [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.